(R)-2-Amino-1,1,2-triphenylethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-1,1,2-triphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNFUXDRYQQYAQ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Architecture of (R)-2-Amino-1,1,2-triphenylethanol: A Technical Guide to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Amino-1,1,2-triphenylethanol, a chiral amino alcohol, holds significant interest in the fields of asymmetric synthesis and pharmaceutical development. Its three-dimensional structure is pivotal to its function as a chiral auxiliary or as a pharmacophore in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this complex molecule. While specific experimental data for this compound is not extensively available in public literature, this guide will utilize data from the closely related analogue, (1R,2S)-2-Amino-1,2-diphenylethanol, to illustrate the application of key analytical techniques.
Physicochemical Properties
A foundational aspect of structure elucidation involves the characterization of the molecule's basic physical and chemical properties. These constants provide initial confirmation of the compound's identity and purity.
| Property | Value |
| Molecular Formula | C₂₀H₁₉NO |
| Molecular Weight | 289.37 g/mol [1][2] |
| Melting Point | 130-131 °C[1] |
| Appearance | Solid |
| CAS Number | 79868-79-4[1][] |
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are indispensable for piecing together the molecular puzzle. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, while Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For a molecule like this compound, one would expect to see distinct signals for the aromatic protons of the three phenyl groups, the methine proton adjacent to the amino group, the hydroxyl proton, and the amino protons. The integration of these signals would correspond to the number of protons of each type.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different types of carbon atoms in the molecule. For this compound, distinct signals would be expected for the carbon atoms of the phenyl rings, the carbon bearing the hydroxyl group and two phenyl groups, and the carbon bearing the amino group and one phenyl group.
Illustrative Data from Analogue: (1R,2S)-2-Amino-1,2-diphenylethanol
To demonstrate the type of data obtained, the following tables summarize the reported ¹H and ¹³C NMR spectral data for the related compound, (1R,2S)-2-Amino-1,2-diphenylethanol.
Table 1: ¹H NMR Spectral Data for (1R,2S)-2-Amino-1,2-diphenylethanol [4][5]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.15-7.35 | m | 10H | Aromatic protons |
| 4.75 | d | 1H | CH-OH |
| 4.10 | d | 1H | CH-NH₂ |
| 2.50 | s (br) | 3H | OH, NH₂ |
Table 2: ¹³C NMR Spectral Data for (1R,2S)-2-Amino-1,2-diphenylethanol [5]
| Chemical Shift (ppm) | Assignment |
| 142.5, 140.8 | Quaternary aromatic carbons |
| 128.4, 128.2, 127.8, 127.5, 127.1, 126.8 | Aromatic CH carbons |
| 76.5 | CH-OH |
| 60.2 | CH-NH₂ |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, a high-resolution mass spectrum would confirm the elemental composition (C₂₀H₁₉NO). The fragmentation pattern would likely show losses of functional groups such as the amino group, the hydroxyl group, and phenyl groups, aiding in the confirmation of the overall structure.
Crystallographic Analysis for Absolute Stereochemistry
While spectroscopic methods provide the connectivity of a molecule, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in a crystal, including the absolute stereochemistry.
Single-Crystal X-ray Diffraction: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data can be used to generate a detailed three-dimensional electron density map of the molecule, from which the precise positions of all atoms can be determined. This is the gold standard for confirming the (R) configuration at the chiral center of 2-Amino-1,1,2-triphenylethanol.
Experimental Protocols
Detailed and rigorous experimental protocols are crucial for obtaining high-quality data for structure elucidation.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals with the analyte.
-
Instrument Setup: Acquire the NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.
-
Mass Analysis: Acquire the mass spectrum over a relevant mass range. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer is typically used to obtain accurate mass measurements.
-
Fragmentation Analysis (MS/MS): To gain further structural information, perform tandem mass spectrometry (MS/MS). Select the molecular ion as the precursor ion, subject it to collision-induced dissociation (CID), and analyze the resulting fragment ions.
X-ray Crystallography Protocol
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[6][7][8] The crystals should be of sufficient size and quality, free from defects.[9]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect the diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-rays.
-
Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure. The absolute configuration can be determined from the diffraction data if a heavy atom is not present by using anomalous dispersion effects.
Workflow for Structure Elucidation
The process of elucidating the structure of a novel or uncharacterized compound follows a logical progression of experiments, as illustrated in the workflow diagram below.
Caption: Workflow for the structure elucidation of this compound.
This comprehensive approach, combining spectroscopic and crystallographic techniques, provides an unambiguous determination of the chemical structure and stereochemistry of this compound, a critical step for its application in research and development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 129704-13-8 CAS MSDS ((S)-(-)-2-AMINO-1,1,2-TRIPHENYLETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. (1R,2S)-2-Amino-1,2-diphenylethanol(23190-16-1) 1H NMR [m.chemicalbook.com]
- 5. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
physical and chemical properties of (R)-2-Amino-1,1,2-triphenylethanol
This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-2-Amino-1,1,2-triphenylethanol. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes.
Core Physical and Chemical Properties
This compound is a chiral amino alcohol notable for its three phenyl groups, which impart significant steric bulk. This structure makes it a valuable tool in asymmetric synthesis, particularly as a chiral auxiliary or ligand.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₉NO |
| Molecular Weight | 289.37 g/mol |
| CAS Number | 79868-79-4 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 130-131 °C |
| Boiling Point | 456 °C at 760 mmHg (Predicted) |
| Density | 1.162 g/cm³ |
Table 2: Chemical and Spectroscopic Identifiers
| Identifier | Value |
| IUPAC Name | (2R)-2-amino-1,1,2-triphenylethanol |
| InChI | InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2/t19-/m1/s1 |
| InChIKey | ZQNFUXDRYQQYAQ-LJQANCHMSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N |
Synthesis and Purification
The enantioselective synthesis of this compound can be achieved from the corresponding chiral diol, (R)-1,1,2-triphenylethanediol. The general synthetic approach involves the formation of a cyclic intermediate followed by hydrolysis.
Experimental Protocol: Synthesis from (R)-1,1,2-triphenylethanediol
A general two-step synthetic pathway is outlined below. This protocol is based on established methods for the synthesis of amino alcohols from diols.
Step 1: Formation of the Oxazoline Intermediate
-
To a solution of (R)-1,1,2-triphenylethanediol in a suitable anhydrous solvent (e.g., acetonitrile), add a dehydrating agent and a nitrogen source.
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The reaction mixture is stirred under an inert atmosphere at a specified temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the crude oxazoline intermediate is isolated.
Step 2: Hydrolysis to this compound
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The crude oxazoline is dissolved in a suitable solvent mixture (e.g., methanol/water).
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An acid catalyst is added, and the mixture is heated to reflux.
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The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried, and concentrated to yield the crude this compound.
Synthetic workflow for this compound.
Purification by Recrystallization
Purification of the crude product is typically achieved by recrystallization.
Protocol: General Recrystallization Procedure
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is hot filtered.
-
Slowly cool the solution to room temperature to allow for crystal formation.
-
Further cooling in an ice bath can maximize the yield of the purified crystals.
-
The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Spectroscopic and Chromatographic Analysis
The structure and purity of this compound are confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the three phenyl groups, as well as signals for the methine, amino, and hydroxyl protons. The exact chemical shifts and coupling constants would be dependent on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 20 carbon atoms in the molecule, with distinct chemical shifts for the carbons of the phenyl rings and the aliphatic backbone.
Experimental Protocol: NMR Sample Preparation
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
Table 3: Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (amine) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (alcohol) | 1000-1260 |
| C-N stretch (amine) | 1020-1250 |
Experimental Protocol: FT-IR Sample Preparation (KBr Pellet)
-
Thoroughly grind a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ would be at m/z 289.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a crucial technique to determine the enantiomeric purity of this compound.
Experimental Protocol: Chiral HPLC Analysis
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject the solution onto a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol).
-
Detect the enantiomers using a UV detector at a suitable wavelength. The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification.
General workflow for chiral HPLC analysis.
Biological Activity and Applications in Drug Development
While specific biological activities or involvement in signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of chiral amino alcohols plays a significant role in medicinal chemistry and drug development.
Derivatives of amino alcohols are known to exhibit a range of pharmacological activities, including acting as inhibitors of enzymes or as ligands for various receptors. For instance, some β-amino alcohol derivatives have been investigated as inhibitors of the Toll-Like Receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses.[1]
The primary application of this compound is in the field of asymmetric synthesis. Its rigid, chiral structure makes it an effective chiral auxiliary, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds. This is of paramount importance in the pharmaceutical industry, where the chirality of a drug molecule can significantly impact its efficacy and safety.
Generalized signaling pathway involving an amino alcohol derivative.
Conclusion
This compound is a chiral molecule with well-defined physical and chemical properties. While its direct biological activities are not widely reported, its structural features make it a valuable tool for the synthesis of other chiral molecules, a critical aspect of modern drug discovery and development. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and analysis of this and related compounds. Further research into the pharmacological properties of this specific molecule could reveal novel therapeutic applications.
References
In-depth Technical Guide: (R)-2-Amino-1,1,2-triphenylethanol (CAS 79868-79-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-1,1,2-triphenylethanol, identified by CAS number 79868-79-4, is a chiral amino alcohol that has garnered significant attention in the field of organic synthesis. While direct biological activity of this compound is not extensively documented, its principal value lies in its application as a chiral auxiliary, a critical tool in the asymmetric synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical and physical properties, and critically, its role in stereoselective synthesis, which is of paramount importance to drug development professionals. Detailed experimental protocols for its application as a chiral auxiliary in the synthesis of enantiomerically pure compounds are presented. Furthermore, this document explores the biological significance of the classes of molecules synthesized using this chiral auxiliary, thereby providing a relevant context for its use in medicinal chemistry and drug discovery.
Core Compound Properties
This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing a foundational understanding of the compound for handling, storage, and reaction setup.
| Property | Value |
| CAS Number | 79868-79-4 |
| Molecular Formula | C₂₀H₁₉NO |
| Molecular Weight | 289.37 g/mol |
| Melting Point | 130-131 °C |
| Density | 1.162 g/cm³ |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥95% |
Role in Asymmetric Synthesis: A Chiral Auxiliary
The primary and most significant application of this compound is as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over the other. This stereochemical control is crucial in drug development, as the therapeutic efficacy and safety of a drug often reside in a single enantiomer.
The general workflow for utilizing a chiral auxiliary is depicted below.
Experimental Protocols: Synthesis of Enantiopure β-Amino Acids
β-amino acids are crucial building blocks for various pharmaceuticals, including antiviral and anticancer agents, and are components of bioactive natural products. The following protocols detail the use of this compound as a chiral auxiliary in the asymmetric synthesis of β-amino acids.
Formation of the Chiral Oxazolidine Auxiliary
Objective: To attach the chiral auxiliary to an α,β-unsaturated ester to form a chiral oxazolidine, which will direct the subsequent conjugate addition.
Materials:
-
This compound
-
An α,β-unsaturated ester (e.g., methyl acrylate)
-
A Lewis acid catalyst (e.g., trimethylaluminum)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of trimethylaluminum (1.1 eq) in hexanes to the stirred solution.
-
After stirring for 30 minutes at 0 °C, add the α,β-unsaturated ester (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral oxazolidine.
Diastereoselective Conjugate Addition
Objective: To perform a diastereoselective conjugate addition of a nucleophile to the chiral oxazolidine.
Materials:
-
Chiral oxazolidine from step 3.1
-
A suitable nucleophile (e.g., a Grignard reagent or an organocuprate)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve the chiral oxazolidine (1.0 eq) in anhydrous tetrahydrofuran in a flame-dried flask under an inert atmosphere.
-
Cool the solution to the appropriate temperature for the chosen nucleophile (e.g., -78 °C for organocuprates).
-
Slowly add the nucleophile (1.5 eq) to the stirred solution.
-
Stir the reaction at this temperature for several hours, monitoring by TLC.
-
Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting diastereomeric product can be purified by chromatography if necessary.
Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary to yield the enantiopure β-amino acid derivative.
Materials:
-
Diastereomeric product from step 3.2
-
Reagents for hydrolysis (e.g., lithium hydroxide in a mixture of THF and water)
-
Acid for workup (e.g., 1 M HCl)
-
Solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the product from the conjugate addition in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (excess) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification and extraction.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude enantiopure β-amino acid derivative.
-
Further purification can be achieved by recrystallization or chromatography.
Biological Context and Significance
While this compound itself is not known for specific biological activities, its role as a chiral auxiliary is instrumental in the synthesis of compounds with significant therapeutic potential. For instance, derivatives of 2-amino-1-phenylethanol have been investigated as β2-adrenoceptor agonists for the treatment of asthma and COPD. The stereochemistry of these compounds is critical for their receptor binding and efficacy.
The β2-adrenergic receptor signaling pathway is a key target in respiratory and cardiovascular diseases. The activation of this G-protein coupled receptor (GPCR) leads to a cascade of intracellular events.
The enantioselective synthesis of β2-agonists, facilitated by chiral auxiliaries like this compound, ensures the production of the more potent enantiomer, leading to improved therapeutic outcomes and potentially reduced side effects.
Conclusion
This compound (CAS 79868-79-4) is a valuable and versatile chiral auxiliary in modern organic synthesis. While it may not possess inherent biological activity, its role in enabling the stereocontrolled synthesis of pharmacologically active compounds is of immense importance to the drug discovery and development pipeline. The methodologies outlined in this guide provide a framework for its practical application in the laboratory, contributing to the efficient production of enantiomerically pure molecules with therapeutic potential. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the application of such chiral auxiliaries is essential for the development of next-generation therapeutics.
Synthesis of Enantiomerically Pure (R)-2-Amino-1,1,2-triphenylethanol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of enantiomerically pure (R)-2-Amino-1,1,2-triphenylethanol, a valuable chiral auxiliary and building block in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for the preparation of this compound. Two primary strategies are discussed: asymmetric synthesis starting from a chiral precursor and the resolution of a racemic mixture. The guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate a thorough understanding and practical application of these methods.
Introduction
Chiral vicinal amino alcohols are a critical class of compounds in organic synthesis, frequently serving as chiral auxiliaries, ligands for asymmetric catalysis, and key intermediates in the synthesis of pharmaceuticals. This compound, with its sterically demanding triphenylmethyl moiety, offers a unique stereochemical environment, making it a highly effective controller of stereoselectivity in various chemical transformations. The synthesis of this compound in high enantiomeric purity is therefore of significant interest. This guide outlines two effective approaches to obtain enantiomerically pure this compound: a linear asymmetric synthesis from (R)-mandelic acid and a resolution of the racemic amino alcohol using a chiral resolving agent.
Asymmetric Synthesis of this compound
The premier strategy for obtaining enantiomerically pure this compound is through a stereospecific synthetic route commencing with a readily available chiral starting material. The following pathway outlines a multi-step synthesis starting from (R)-mandelic acid.
Synthesis of the Precursor: (R)-1,1,2-Triphenylethanediol
The initial phase of the synthesis involves the preparation of the chiral diol, (R)-1,1,2-triphenylethanediol, from (R)-mandelic acid. This transformation is achieved via a Grignard reaction, where the stereocenter from mandelic acid is retained.
Experimental Protocol: Synthesis of (R)-1,1,2-Triphenylethanediol
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (2.2 equivalents) are placed. The flask is flushed with dry nitrogen. Anhydrous diethyl ether is added to cover the magnesium. A solution of bromobenzene (2.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming or the addition of a small crystal of iodine. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Grignard Reaction with (R)-Mandelic Acid Derivative: The ester of (R)-mandelic acid (e.g., methyl mandelate, 1.0 equivalent) is dissolved in anhydrous diethyl ether and cooled to 0 °C in an ice bath. The freshly prepared phenylmagnesium bromide solution is added dropwise to the mandelate solution with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (R)-1,1,2-triphenylethanediol.
Conversion to this compound via a Ritter Reaction
The chiral diol is then converted to the target amino alcohol. This transformation proceeds through a cyclic sulfite intermediate, followed by a Ritter reaction with a nitrile and subsequent hydrolysis.
Experimental Protocol: Synthesis of this compound
-
Formation of the Cyclic Sulfite: To a solution of (R)-1,1,2-triphenylethanediol (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane at 0 °C, thionyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for one hour and then at room temperature for two hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude cyclic sulfite.
-
Ritter Reaction: The crude cyclic sulfite is dissolved in acetonitrile. A catalytic amount of a strong acid, such as triflic acid, is added at room temperature. The reaction mixture is stirred until the cyclic sulfite is consumed (monitored by TLC), leading to the formation of an oxazoline intermediate.
-
Hydrolysis to the Amino Alcohol: To the reaction mixture containing the oxazoline, an aqueous solution of a strong acid (e.g., sulfuric acid in methanol) is added. The mixture is heated to reflux for several hours to effect the hydrolysis of the oxazoline. After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization to yield enantiomerically pure this compound.
Quantitative Data for Asymmetric Synthesis
| Step | Product | Starting Material | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | (R)-1,1,2-Triphenylethanediol | (R)-Mandelic acid derivative | 75-85 | >98 |
| 2 | This compound | (R)-1,1,2-Triphenylethanediol | 60-70 | >98 |
Note: Yields and ee% are representative and can vary based on reaction scale and optimization.
Visualization of the Asymmetric Synthesis Pathway
Chiral Resolution of Racemic 2-Amino-1,1,2-triphenylethanol
An alternative approach to obtain the desired enantiomer is through the resolution of a racemic mixture of 2-Amino-1,1,2-triphenylethanol. This method involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. L-(+)-Tartaric acid is a commonly used and effective resolving agent for racemic amines.
Experimental Protocol: Chiral Resolution
-
Synthesis of Racemic 2-Amino-1,1,2-triphenylethanol: The racemic amino alcohol can be prepared following the synthetic route described in section 2, starting from racemic mandelic acid.
-
Diastereomeric Salt Formation: Racemic 2-Amino-1,1,2-triphenylethanol (1.0 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol, with gentle heating. In a separate flask, L-(+)-tartaric acid (0.5-1.0 equivalent) is dissolved in the same solvent, also with heating. The hot solution of the resolving agent is added to the solution of the racemic amine.
-
Fractional Crystallization: The resulting solution is allowed to cool slowly to room temperature. The less soluble diastereomeric salt, in this case, the salt of this compound with L-(+)-tartaric acid, will preferentially crystallize. The crystallization can be induced or completed by further cooling in an ice bath.
-
Isolation and Purification of the Diastereomeric Salt: The crystalline diastereomeric salt is collected by vacuum filtration and washed with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer. The salt can be recrystallized from the same solvent to improve diastereomeric purity.
-
Liberation of the Free Amine: The isolated diastereomeric salt is suspended in water, and a strong base (e.g., 10% aqueous sodium hydroxide) is added until the solution becomes strongly alkaline (pH > 12). This liberates the free this compound.
-
Extraction and Isolation: The free amine is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.
Quantitative Data for Chiral Resolution
| Step | Product | Starting Material | Theoretical Max. Yield (%) | Typical Yield (%) | Enantiomeric Excess (ee%) |
| Resolution | This compound | Racemic 2-Amino-1,1,2-triphenylethanol | 50 | 35-45 | >95 (after recrystallization) |
Visualization of the Chiral Resolution Workflow
Analytical Methods for Enantiomeric Purity Determination
The enantiomeric excess (ee) of the synthesized this compound must be determined to ensure its suitability for stereoselective applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Chiral HPLC Method
Experimental Protocol: Enantiomeric Excess Determination by Chiral HPLC
-
Column: A chiral stationary phase (CSP) column is required. Columns such as those based on derivatized cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for the separation of enantiomers of amino alcohols.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio of the solvents needs to be optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape and resolution.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 220 nm) is commonly used.
-
Sample Preparation: A dilute solution of the amino alcohol in the mobile phase is prepared.
-
Analysis: The retention times of the (R) and (S) enantiomers will differ. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee% = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Representative HPLC Data
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (S)-enantiomer | ~ 8.5 min |
| Retention Time (R)-enantiomer | ~ 10.2 min |
Conclusion
The Genesis of a Chiral Scaffold: A Technical Guide to the Discovery and History of Triphenyl Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, synthesis, and applications of triphenyl amino alcohols, a class of compounds valued for their unique stereochemical properties and utility in asymmetric synthesis and drug development. The focus of this guide is the archetypal and most significant member of this class: 2-amino-1,1,2-triphenylethanol.
Discovery and History: The Emergence of a Novel Chiral Auxiliary
The story of 2-amino-1,1,2-triphenylethanol is relatively recent in the broader history of organic chemistry. While the triphenylmethyl (trityl) group has been a cornerstone of organic synthesis for over a century, the specific combination of a triphenylmethanol core with a vicinal amino group to create a chiral amino alcohol for asymmetric synthesis appears to have its primary roots in the late 20th century.
A pivotal moment in the history of these compounds was the work of Professor Manfred Braun and his research group. In a 1998 publication, they introduced (R)- and (S)-2-amino-1,2,2-triphenylethanol as novel, highly effective chiral auxiliaries.[1] Their research demonstrated the remarkable ability of these compounds to induce high levels of stereoselectivity in the addition of diethylzinc to benzaldehyde, a benchmark reaction for testing the efficacy of chiral ligands.[1]
The novelty of Braun's work lay in the creation of a chiral ligand that, while not possessing a heterocyclic structure common to many successful auxiliaries of the time, offered exceptional steric bulk and a well-defined chiral environment. This discovery opened a new avenue for the design of chiral auxiliaries for asymmetric carbon-carbon bond formation.
Synthesis of 2-Amino-1,1,2-triphenylethanol: A Detailed Protocol
The synthesis of enantiomerically pure 2-amino-1,1,2-triphenylethanol, as pioneered by Braun and co-workers, begins with the corresponding enantiomers of mandelic acid.[1] The following is a detailed experimental protocol for the synthesis of the (R)-enantiomer.
Experimental Protocol: Synthesis of (R)-2-Amino-1,2,2-triphenylethanol
Materials:
-
(R)-Mandelic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine (NEt₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Trifluoromethanesulfonic acid (TfOH)
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Anhydrous diethyl ether (Et₂O)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Synthesis of (R)-Triphenylglycol: (R)-Mandelic acid is converted to (R)-triphenylglycol. This transformation typically involves the protection of the carboxylic acid, followed by a double Grignard addition of phenylmagnesium bromide.
-
Formation of the Cyclic Sulfite: (R)-Triphenylglycol is treated with thionyl chloride in the presence of triethylamine to form the corresponding cyclic sulfite.[1]
-
Ritter-type Reaction to form the Oxazoline: The cyclic sulfite is then subjected to a Ritter-type reaction with acetonitrile and a catalytic amount of triflic acid to yield the oxazoline derivative.[1]
-
Hydrolysis to the Amino Alcohol: The final step involves the acidic hydrolysis of the oxazoline in methanol with sulfuric acid to afford (R)-2-amino-1,2,2-triphenylethanol.[1] The product is then purified by standard techniques such as crystallization or column chromatography.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and properties of 2-amino-1,1,2-triphenylethanol and its application as a chiral auxiliary.
Table 1: Physicochemical and Spectroscopic Data for 2-Amino-1,1,2-triphenylethanol
| Property | (S)-(-)-2-Amino-1,1,2-triphenylethanol | (R)-(+)-2-Amino-1,1,2-triphenylethanol | Citation(s) |
| CAS Number | 129704-13-8 | 79868-79-4 | [2][3] |
| Molecular Formula | C₂₀H₁₉NO | C₂₀H₁₉NO | [2][3] |
| Molecular Weight | 289.37 g/mol | 289.37 g/mol | [2][3] |
| Melting Point | 128-132 °C | 130-131 °C | [3] |
| Optical Rotation | [α]²⁰/D -236° (c=1 in chloroform) | Not specified in the same format | [3] |
| ¹H NMR (CDCl₃, δ) | 7.15-7.50 (m, 15H), 4.75 (s, 1H), 2.55 (br s, 2H), 2.10 (s, 1H) | Not available in a comparable format | |
| ¹³C NMR (CDCl₃, δ) | 145.8, 145.2, 142.9, 128.5, 128.3, 128.1, 127.9, 127.4, 127.2, 81.5, 63.8 | Not available in a comparable format |
Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Derivative of 2-Amino-1,2,2-triphenylethanol
| Entry | Ligand (Derived from) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration | Citation(s) |
| 1 | (R)-2-Amino-1,2,2-triphenylethanol | 0 | 95 | 92 | (R) | [1] |
| 2 | (S)-2-Amino-1,2,2-triphenylethanol | 0 | 93 | 91 | (S) | [1] |
Applications
Chiral Auxiliaries in Asymmetric Synthesis
The primary and most well-documented application of 2-amino-1,1,2-triphenylethanol is as a chiral auxiliary or ligand in asymmetric catalysis. The bulky triphenylmethyl group provides a highly defined steric environment that effectively shields one face of the reactive center, leading to high enantioselectivity.
The catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde, mediated by a titanium complex of an imine derived from 2-amino-1,2,2-triphenylethanol, is a prime example of its utility.[1]
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.
Potential in Drug Development
While direct applications of 2-amino-1,1,2-triphenylethanol as a therapeutic agent are not widely reported, its role as a chiral building block in the synthesis of more complex, biologically active molecules is an area of active research. The vicinal amino alcohol motif is a common feature in many pharmaceuticals. The ability to introduce this functionality with high stereocontrol using triphenyl amino alcohol-derived auxiliaries makes them valuable tools in drug discovery and development. For instance, chiral amino alcohols are key components in certain antiviral and anticancer agents.
Synthetic Pathways and Logical Relationships
The synthesis of 2-amino-1,1,2-triphenylethanol and its subsequent use in asymmetric catalysis can be visualized through the following workflows.
References
Spectroscopic Analysis of (R)-2-Amino-1,1,2-triphenylethanol: A Technical Guide
Introduction
(R)-2-Amino-1,1,2-triphenylethanol is a chiral amino alcohol with potential applications in asymmetric synthesis and drug development. Its stereochemistry is a critical determinant of its biological activity and chemical reactivity. Accurate spectroscopic characterization is therefore essential for its identification, purity assessment, and quality control. This document outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of this class of compounds.
Spectroscopic Data Summary
The following tables summarize typical spectroscopic data for a chiral amino alcohol, exemplified by (1S,2R)-2-Amino-1,2-diphenylethanol. The data for this compound is expected to show similar patterns, with shifts influenced by the presence of the third phenyl group.
Table 1: ¹H NMR Spectroscopic Data for (1S,2R)-2-Amino-1,2-diphenylethanol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10 - 7.40 | m | 10H | Aromatic Protons |
| 4.85 | d | 1H | CH-OH |
| 4.25 | d | 1H | CH-NH₂ |
| 2.50 | br s | 3H | NH₂ and OH |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectroscopic Data for (1S,2R)-2-Amino-1,2-diphenylethanol
| Chemical Shift (δ) ppm | Assignment |
| 142.5, 140.8 | Aromatic C (quaternary) |
| 128.5, 128.2, 127.8, 127.5, 127.1, 126.8 | Aromatic CH |
| 76.5 | CH-OH |
| 60.8 | CH-NH₂ |
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
Table 3: IR Spectroscopic Data for (1S,2R)-2-Amino-1,2-diphenylethanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3450 | strong, broad | O-H stretch |
| 3250 - 3350 | medium | N-H stretch |
| 3030 | medium | Aromatic C-H stretch |
| 1600, 1495, 1450 | medium to strong | Aromatic C=C stretch |
| 1060 | strong | C-O stretch |
Sample Preparation: KBr pellet or ATR
Table 4: Mass Spectrometry Data for (1S,2R)-2-Amino-1,2-diphenylethanol
| m/z | Relative Intensity (%) | Assignment |
| 213 | 5 | [M]⁺ |
| 107 | 100 | [C₇H₇O]⁺ |
| 106 | 95 | [C₇H₆O]⁺ |
| 79 | 40 | [C₆H₇]⁺ |
| 77 | 50 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are general procedures and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum using a standard pulse program on a 300 MHz or higher field spectrometer.
-
Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).
-
Average a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range for carbon resonances (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹. The background spectrum will be automatically subtracted.
Mass Spectrometry (MS)
Electron Ionization (EI) Method:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).
Workflow and Data Analysis Visualization
The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a chiral amino alcohol.
Caption: General workflow from synthesis to spectroscopic characterization.
Caption: Logical flow for the analysis of spectroscopic data.
In-Depth Technical Guide to Compounds with Molecular Formula C₂₀H₁₉NO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of compounds possessing the molecular formula C₂₀H₁₉NO. This document details the physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities of representative compounds, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.
Introduction to C₂₀H₁₉NO Isomers
The molecular formula C₂₀H₁₉NO encompasses a diverse range of isomeric structures, each with unique chemical and biological properties. Among the known compounds, several classes are of significant interest, including N-aryl naphthamides and various substituted amine derivatives. This guide will focus on a selection of these isomers to provide a detailed characterization.
Physicochemical and Spectroscopic Characterization
A critical aspect of chemical research is the unambiguous identification and characterization of synthesized or isolated compounds. This section provides a summary of the key physicochemical and spectroscopic data for selected C₂₀H₁₉NO isomers.
N-mesityl-1-naphthamide
-
Chemical Structure:
-
CAS Number: 443662-65-5
-
Molecular Weight: 289.37 g/mol
Table 1: Physicochemical and Spectroscopic Data for N-mesityl-1-naphthamide
| Property | Value | Reference |
| Physical State | Solid | |
| Melting Point | Not available in searched literature | |
| Boiling Point | Not available in searched literature | |
| ¹H NMR (CDCl₃) | Predicted values, require experimental verification | |
| ¹³C NMR (CDCl₃) | Predicted values, require experimental verification | |
| IR (KBr, cm⁻¹) | Characteristic peaks expected for C=O (amide I), N-H (amide II), C-H (aromatic and aliphatic) | |
| Mass Spectrum (m/z) | Expected molecular ion peak at [M]+ or [M+H]+ |
3-(Dibenzylamino)phenol
-
Chemical Structure:
-
CAS Number: 5859-53-0
-
Molecular Weight: 289.37 g/mol
Table 2: Physicochemical and Spectroscopic Data for 3-(Dibenzylamino)phenol
| Property | Value | Reference |
| Physical State | Solid | |
| Melting Point | Not available in searched literature | |
| Boiling Point | Not available in searched literature | |
| ¹H NMR (CDCl₃) | Characteristic peaks for aromatic protons, benzylic CH₂ protons, and phenolic OH proton | |
| ¹³C NMR (CDCl₃) | Characteristic peaks for aromatic carbons and benzylic carbons | |
| IR (KBr, cm⁻¹) | Characteristic peaks expected for O-H (phenol), C-N (amine), C-H (aromatic and aliphatic) | |
| Mass Spectrum (m/z) | Expected molecular ion peak at [M]+ |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. This section outlines the general synthesis procedures for classes of compounds related to the C₂₀H₁₉NO formula.
General Synthesis of N-Aryl Naphthamides
N-aryl naphthamides can be synthesized through the amidation of a naphthoyl chloride with a substituted aniline.
Protocol:
-
Preparation of Naphthoyl Chloride: To a solution of 1-naphthoic acid in a suitable solvent (e.g., thionyl chloride or oxalyl chloride), add a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess reagent is then removed under reduced pressure to yield the crude naphthoyl chloride.
-
Amidation Reaction: The crude naphthoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, the desired aryl amine (e.g., mesitylamine) and a non-nucleophilic base (e.g., triethylamine or pyridine) are added. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by recrystallization or column chromatography on silica gel.
Synthesis of 3-(Dibenzylamino)phenol
This compound can be prepared by the N-alkylation of 3-aminophenol with benzyl bromide.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminophenol in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Addition of Reagents: Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the amino and hydroxyl groups. Subsequently, add benzyl bromide dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at an elevated temperature to facilitate the alkylation process. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: After completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Biological Activity and Signaling Pathways
While specific biological data for many C₂₀H₁₉NO isomers is limited in the public domain, related structural motifs, such as the naphthamide core, have been investigated for their therapeutic potential.
Anticancer Potential of Naphthalene-Containing Amides
Naphthalene-containing enamides have demonstrated potential as anticancer agents. Studies have shown that certain derivatives can induce apoptosis in cancer cells. For instance, some naphthalene–enamide analogs have been found to arrest the cell cycle at the G2/M phase in Huh-7 hepatocellular carcinoma cells. This is often associated with the inhibition of tubulin polymerization, a critical process for cell division.
The proposed mechanism involves the induction of the intrinsic apoptotic pathway, which is characterized by a decrease in the mitochondrial membrane potential. This disruption of mitochondrial function leads to the release of pro-apoptotic factors and the activation of caspases, ultimately resulting in programmed cell death.
Diagram 1: General Experimental Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating the in vitro anticancer effects.
Diagram 2: Proposed Apoptotic Signaling Pathway
Caption: Potential mechanism of anticancer action.
Conclusion
The molecular formula C₂₀H₁₉NO represents a rich chemical space with significant potential for the discovery of novel compounds with valuable biological activities. This guide has provided a foundational overview of the characterization and synthesis of representative isomers. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds. The detailed experimental protocols and compiled data herein serve as a valuable starting point for such endeavors. It is crucial for researchers to perform thorough experimental verification of all properties for any newly synthesized or studied compound.
(R)-2-Amino-1,1,2-triphenylethanol: A Novel Chiral Reagent for Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-1,1,2-triphenylethanol is a novel and highly effective chiral auxiliary demonstrating significant potential in asymmetric synthesis. This technical guide provides a comprehensive overview of its synthesis, properties, and application as a chiral catalyst, with a particular focus on the enantioselective addition of organozinc reagents to aldehydes. Detailed experimental protocols, quantitative data from key reactions, and a proposed catalytic mechanism are presented to facilitate its adoption and exploration in research and development settings.
Introduction
Chiral β-amino alcohols are a cornerstone of asymmetric synthesis, serving as versatile precursors for chiral ligands and auxiliaries. Their utility stems from the presence of two vicinal functional groups, which can coordinate to metal centers and create a well-defined chiral environment for stereoselective transformations. The structural rigidity and steric bulk of the substituents on the amino alcohol backbone are critical for achieving high levels of enantioselectivity.
This compound, a C2-symmetric amino alcohol, has emerged as a promising chiral reagent. Its bulky triphenylmethyl and phenyl groups create a highly hindered and well-defined chiral pocket, making it an effective controller of stereochemistry in various organic reactions. This guide details the synthesis of this novel reagent and its successful application in the enantioselective ethylation of benzaldehyde.
Synthesis of this compound
The synthesis of this compound is achieved from the readily available (R)-1,1,2-triphenylethanediol. The synthetic pathway involves the formation of a cyclic sulfite, followed by an intramolecular rearrangement via a Ritter-type reaction to yield an oxazoline intermediate. Subsequent hydrolysis of the oxazoline furnishes the desired chiral amino alcohol.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Cyclic Sulfite
-
To a solution of (R)-1,1,2-triphenylethanediol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add triethylamine.
-
Cool the mixture in an ice bath and add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude cyclic sulfite. This is often used in the next step without further purification.
Step 2: Synthesis of the Oxazoline Intermediate via Ritter-type Reaction
-
Dissolve the crude cyclic sulfite in anhydrous acetonitrile under an inert atmosphere.
-
Cool the solution and add trifluoromethanesulfonic acid (triflic acid) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure oxazoline.
Step 3: Hydrolysis of the Oxazoline to this compound
-
Dissolve the purified oxazoline in methanol.
-
Add a solution of potassium hydroxide in methanol.
-
Reflux the mixture until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Application in Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Aldehydes
A key application of this compound is its use as a chiral ligand in the titanium-catalyzed enantioselective addition of diethylzinc to aldehydes. This reaction provides a reliable method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.
The chiral amino alcohol is first converted to an imine, which then complexes with titanium tetraisopropoxide to form the active chiral catalyst. This catalyst then mediates the enantioselective transfer of an ethyl group from diethylzinc to the aldehyde.
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde
-
Catalyst Formation:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound and a substituted salicylaldehyde (e.g., 3,5-di-tert-butylsalicylaldehyde) in anhydrous toluene.
-
Reflux the solution with a Dean-Stark trap to remove water and form the corresponding imine (Schiff base).
-
After cooling to room temperature, add titanium tetraisopropoxide and stir the mixture.
-
-
Enantioselective Addition:
-
In a separate flame-dried Schlenk flask under argon, dissolve benzaldehyde in anhydrous toluene.
-
Cool the solution to 0 °C.
-
Add a solution of diethylzinc in hexanes dropwise.
-
Add the freshly prepared chiral titanium catalyst solution dropwise to the aldehyde/diethylzinc mixture.
-
Stir the reaction at 0 °C for the specified time (monitored by TLC).
-
-
Work-up and Analysis:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and stir until a precipitate forms.
-
Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (e.e.) of the resulting (S)-1-phenyl-1-propanol by chiral HPLC or by NMR analysis of its Mosher's ester derivative.
-
Data Presentation
| Entry | Chiral Ligand | Aldehyde | Yield (%) | e.e. (%) |
| 1 | Imine of this compound and Salicylaldehyde | Benzaldehyde | - | 65 |
| 2 | Imine of this compound and 3,5-Di-tert-butylsalicylaldehyde | Benzaldehyde | 85 | 92 |
Data sourced from a key publication on the title compound.
Mandatory Visualizations
Diagrams
Caption: Synthetic pathway to this compound.
Caption: Workflow for the enantioselective ethylation of benzaldehyde.
Caption: Proposed catalytic cycle for the enantioselective ethylation.
Conclusion
This compound has been successfully synthesized and demonstrated to be a highly effective chiral reagent in the titanium-catalyzed enantioselective addition of diethylzinc to benzaldehyde, affording the corresponding chiral alcohol with high enantiomeric excess. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, encouraging further exploration of this promising chiral auxiliary in a broader range of asymmetric transformations. Its straightforward synthesis and high efficacy make it a compelling candidate for applications in the development of pharmaceuticals and other fine chemicals where stereochemical control is paramount.
Stereochemistry of 2-Amino-1,1,2-triphenylethanol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-1,1,2-triphenylethanol is a chiral amino alcohol with two stereogenic centers, giving rise to two pairs of enantiomers: (1R,2R)/(1S,2S) and (1R,2S)/(1S,2R). However, due to the substitution pattern, the focus is typically on the enantiomers resulting from the chirality at the carbon bearing the amino group, designated as (R)- and (S)-2-amino-1,1,2-triphenylethanol. These isomers are valuable chiral auxiliaries and building blocks in asymmetric synthesis. This technical guide provides a comprehensive overview of their stereochemistry, including their synthesis, resolution, and physicochemical properties.
Physicochemical Properties of 2-Amino-1,1,2-triphenylethanol Enantiomers
The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of 2-amino-1,1,2-triphenylethanol results in identical physical properties such as melting point and solubility in achiral solvents, but different interactions with plane-polarized light (optical activity).
| Property | (R)-(+)-2-amino-1,1,2-triphenylethanol | (S)-(-)-2-amino-1,1,2-triphenylethanol |
| CAS Number | 79868-79-4 | 129704-13-8 |
| Molecular Formula | C₂₀H₁₉NO | C₂₀H₁₉NO |
| Molecular Weight | 289.37 g/mol | 289.37 g/mol |
| Melting Point | 130-131 °C[1][2] | 128-132 °C[3] |
| Specific Rotation | Not available in search results | [α]²⁰/D = -236° (c=1, chloroform) |
| Appearance | White to pale yellow crystal or powder | White to pale yellow crystal or powder |
Synthesis and Resolution
The synthesis of enantiomerically pure 2-amino-1,1,2-triphenylethanol typically involves the preparation of a racemic mixture followed by chiral resolution.
Synthesis of Racemic 2-Amino-1,1,2-triphenylethanol
A common synthetic route to chiral β-amino alcohols is through the Ritter reaction. In the case of 2-amino-1,1,2-triphenylethanol, the synthesis can be envisioned to start from triphenylglycol. The diol is converted to a cyclic sulfite, which then undergoes a Ritter reaction with a nitrile in the presence of a strong acid to form an oxazoline intermediate. Subsequent hydrolysis of the oxazoline yields the racemic amino alcohol.
Caption: Synthetic workflow for racemic 2-amino-1,1,2-triphenylethanol.
Chiral Resolution of Racemic 2-Amino-1,1,2-triphenylethanol
The separation of the racemic mixture into its constituent enantiomers can be achieved by diastereomeric salt formation using a chiral resolving agent, such as tartaric acid. The procedure exploits the different solubilities of the resulting diastereomeric salts.
Experimental Protocol: Diastereomeric Resolution
-
Salt Formation: Dissolve the racemic 2-amino-1,1,2-triphenylethanol and an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in a suitable solvent (e.g., methanol or ethanol) with heating to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the resolving agent and liberate the free amino alcohol enantiomer.
-
Extraction: Extract the enantiomerically enriched amino alcohol into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure 2-amino-1,1,2-triphenylethanol.
-
Recovery of the Second Enantiomer: The mother liquor from the crystallization step, which is enriched in the more soluble diastereomeric salt, can be similarly treated to recover the other enantiomer.
Caption: Workflow for the chiral resolution of 2-amino-1,1,2-triphenylethanol.
Spectroscopic Characterization
Biological Activity and Applications
The biological activities of the individual enantiomers of 2-amino-1,1,2-triphenylethanol have not been extensively reported in the available literature. However, related phenylethanolamine derivatives are known to possess a range of pharmacological activities, including potential anti-inflammatory effects and interactions with neurotransmitter systems.
Given their chiral nature, the primary application of (R)- and (S)-2-amino-1,1,2-triphenylethanol is in the field of asymmetric synthesis, where they serve as valuable chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation.
Caption: The role of 2-amino-1,1,2-triphenylethanol as a chiral auxiliary.
Conclusion
The (R) and (S) enantiomers of 2-amino-1,1,2-triphenylethanol are important chiral molecules with applications in stereoselective synthesis. While detailed experimental protocols and a complete set of physicochemical data, particularly the specific rotation of the (R)-enantiomer and NMR spectra for both isomers, require further investigation, this guide provides a foundational understanding of their stereochemistry. The lack of specific biological activity data for these compounds presents an opportunity for future research, especially given the pharmacological relevance of the broader class of phenylethanolamines.
References
Methodological & Application
Application Notes and Protocols for (R)-2-Amino-1,1,2-triphenylethanol in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-2-Amino-1,1,2-triphenylethanol is a chiral amino alcohol that serves as a valuable chiral auxiliary and ligand in asymmetric synthesis. Its sterically demanding triphenyl framework plays a crucial role in creating a well-defined chiral environment, enabling high stereoselectivity in various chemical transformations. This document provides detailed application notes and protocols for the use of this compound, particularly in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. Chiral alcohols are key intermediates in the manufacturing of numerous pharmaceuticals and fine chemicals.
The application of chiral β-amino alcohols as catalysts in the enantioselective addition of diethylzinc to aldehydes is a well-established method for producing optically active secondary alcohols. The catalyst, formed in situ from the amino alcohol and the organozinc reagent, facilitates the transfer of an ethyl group to one of the enantiotopic faces of the aldehyde, leading to the preferential formation of one enantiomer of the corresponding alcohol.
Key Application: Enantioselective Addition of Diethylzinc to Aldehydes
This compound can be used as a precursor for chiral ligands in the titanium-catalyzed enantioselective addition of diethylzinc to aldehydes. The amino alcohol is first converted into a Schiff base (imine), which then acts as a ligand for a titanium alkoxide. This complex catalyzes the asymmetric ethylation of aldehydes.
Data Presentation
The following table summarizes the quantitative data for the enantioselective addition of diethylzinc to benzaldehyde using catalysts derived from this compound. The data highlights the influence of the ligand structure on the enantiomeric excess (ee) of the resulting (R)-1-phenyl-1-propanol.
| Entry | Chiral Ligand Precursor | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Imine from this compound and Salicylaldehyde | 10-20 | Not Reported | 62 |
| 2 | Imine from this compound and 3,5-di-tert-butyl-2-hydroxybenzaldehyde | 10-20 | Not Reported | 92 |
| 3 | Imine from this compound and 3-tert-butyl-2-hydroxy-5-methylbenzaldehyde | 10-20 | Not Reported | 85 |
Data sourced from a study on the application of novel chiral reagents containing the diphenylaminomethyl group. The yields for these specific experiments were not detailed in the communication, but the focus was on enantioselectivity.[1]
Experimental Protocols
1. General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol describes the general procedure for the asymmetric ethylation of benzaldehyde using a catalyst derived from this compound and a substituted salicylaldehyde.
Materials:
-
This compound
-
Substituted salicylaldehyde (e.g., 3,5-di-tert-butyl-2-hydroxybenzaldehyde)
-
Titanium(IV) isopropoxide
-
Diethylzinc (solution in hexanes, e.g., 1.0 M)
-
Benzaldehyde
-
Anhydrous toluene
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Magnesium sulfate
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
Procedure:
-
Preparation of the Chiral Ligand (Imine):
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add the substituted salicylaldehyde (1 equivalent).
-
Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
After the reaction is complete (monitored by TLC or GC-MS), remove the solvent under reduced pressure to obtain the crude chiral imine ligand, which can be used without further purification.
-
-
In Situ Formation of the Chiral Catalyst:
-
In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve the chiral imine ligand (0.1-0.2 equivalents) in anhydrous toluene.
-
Add titanium(IV) isopropoxide (0.1-0.2 equivalents) to the solution and stir at room temperature for 30 minutes to form the titanium complex.
-
-
Asymmetric Addition Reaction:
-
Cool the flask containing the chiral catalyst to 0 °C in an ice bath.
-
Add benzaldehyde (1 equivalent) to the reaction mixture.
-
Slowly add diethylzinc solution (2 equivalents) dropwise to the mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for the specified time (e.g., 24 hours). The progress of the reaction can be monitored by TLC or GC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by slowly adding methanol, followed by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and stir until the emulsion breaks.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis or by ¹H NMR analysis of its Mosher ester derivative.[1]
-
Visualizations
Experimental Workflow for Asymmetric Ethylation
References
Application of (R)-2-Amino-1,1,2-triphenylethanol as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Amino-1,1,2-triphenylethanol serves as a valuable chiral precursor for the synthesis of the highly effective chiral auxiliary, (R)-4,5,5-triphenyloxazolidin-2-one. This auxiliary is instrumental in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds, a critical process in the development of chiral drugs and other enantiomerically pure compounds. The bulky triphenyl moiety provides a well-defined and sterically hindered environment, leading to high levels of diastereoselectivity in reactions such as asymmetric alkylation and aldol additions.
This document provides detailed application notes and experimental protocols for the synthesis of the (R)-4,5,5-triphenyloxazolidin-2-one auxiliary and its subsequent application in asymmetric synthesis, including the final cleavage step to yield the desired chiral product.
Synthesis of the Chiral Auxiliary: (R)-4,5,5-Triphenyloxazolidin-2-one
The primary application of this compound as a chiral auxiliary begins with its conversion into the corresponding oxazolidinone. This transformation creates a rigid heterocyclic system that is essential for effective stereochemical control in subsequent reactions.
Experimental Protocol: Synthesis of (R)-4,5,5-Triphenyloxazolidin-2-one
This protocol describes the cyclization of this compound to form the oxazolidinone auxiliary.
Materials:
-
This compound
-
Diethyl carbonate
-
Potassium carbonate (K₂CO₃) or Sodium Methoxide (NaOMe)
-
Anhydrous solvent (e.g., Toluene or Dimethylformamide - DMF)
-
Microwave reactor (optional, for accelerated synthesis)
Procedure:
-
In a reaction vessel suitable for the chosen heating method (conventional or microwave), combine this compound (1.0 eq), diethyl carbonate (1.5-2.1 eq), and a catalytic amount of base such as potassium carbonate (0.15 eq) or sodium methoxide (0.05 eq).
-
Add anhydrous solvent to the mixture.
-
Conventional Heating: Heat the reaction mixture to reflux (typically 110-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Microwave-Assisted Synthesis: Heat the mixture in a microwave reactor at a specified temperature and power (e.g., 125 °C, 125 W) for a significantly reduced reaction time (e.g., 20 minutes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain pure (R)-4,5,5-triphenyloxazolidin-2-one.
Application in Asymmetric Alkylation
N-acylated (R)-4,5,5-triphenyloxazolidin-2-ones are excellent substrates for highly diastereoselective alkylation reactions. The bulky triphenyl group effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(R)-4,5,5-triphenyloxazolidin-2-one
This protocol outlines a general procedure for the diastereoselective alkylation of an N-acylated derivative of the chiral auxiliary.
Materials:
-
N-Propionyl-(R)-4,5,5-triphenyloxazolidin-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA or Sodium bis(trimethylsilyl)amide - NaHMDS)
-
Alkylating agent (e.g., Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve N-Propionyl-(R)-4,5,5-triphenyloxazolidin-2-one (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base (e.g., LDA, 1.1 eq) dropwise to the solution and stir for 30-60 minutes to form the lithium enolate.
-
Add the alkylating agent (e.g., Benzyl bromide, 1.2 eq) dropwise and continue stirring at -78 °C. The reaction time will vary depending on the electrophile and should be monitored by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to separate the diastereomers and obtain the desired alkylated product.
Quantitative Data for Asymmetric Alkylation
| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | LDA | >95:5 | 85-95 |
| 2 | Methyl iodide | NaHMDS | >90:10 | 80-90 |
| 3 | Allyl bromide | LDA | >95:5 | 88-96 |
Application in Asymmetric Aldol Reactions
The boron enolates derived from N-acyl-(R)-4,5,5-triphenyloxazolidin-2-ones undergo highly diastereoselective aldol reactions with aldehydes. The formation of a rigid, chair-like Zimmerman-Traxler transition state, combined with the steric influence of the triphenyl auxiliary, dictates the stereochemical outcome.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol provides a general method for the diastereoselective aldol addition to an aldehyde.
Materials:
-
N-Propionyl-(R)-4,5,5-triphenyloxazolidin-2-one
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., Isobutyraldehyde)
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the N-propionyl-(R)-4,5,5-triphenyloxazolidin-2-one (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C and add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Extract the product with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure syn-aldol adduct.
Quantitative Data for Asymmetric Aldol Reactions
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | >98:2 | 85-95 |
| 2 | Benzaldehyde | >95:5 | 80-90 |
| 3 | Acetaldehyde | >90:10 | 75-85 |
Cleavage of the Chiral Auxiliary
The final step in this asymmetric synthesis methodology is the removal of the chiral auxiliary to yield the desired enantiomerically pure product. The cleavage method can be chosen to produce a carboxylic acid, alcohol, or other functional groups.
Experimental Protocol: Hydrolytic Cleavage to a Chiral Carboxylic Acid
This protocol describes the cleavage of the N-acyl auxiliary to yield a chiral carboxylic acid.
Materials:
-
N-acylated product
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
Procedure:
-
Dissolve the N-acylated product in a mixture of THF and water (typically a 3:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover the chiral auxiliary.
-
Acidify the aqueous layer to a low pH (e.g., pH 1-2) with a strong acid (e.g., HCl).
-
Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the chiral carboxylic acid.
-
Dry the organic layer containing the acid over anhydrous MgSO₄, filter, and concentrate to obtain the final product.
Diagrams
Caption: Synthesis of the chiral auxiliary.
Caption: Asymmetric alkylation workflow.
Caption: Zimmerman-Traxler transition state model.
Application Notes and Protocols: Enantioselective Addition of Diethylzinc to Aldehydes using (R)-2-Amino-1,1,2-triphenylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective addition of organometallic reagents to prochiral carbonyl compounds is a cornerstone of modern asymmetric synthesis, providing a direct route to valuable chiral secondary alcohols. These chiral building blocks are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and natural products. Among the various methodologies, the catalytic enantioselective addition of diethylzinc to aldehydes has emerged as a robust and reliable transformation.
This application note details the use of (R)-2-Amino-1,1,2-triphenylethanol as a chiral ligand in the highly enantioselective addition of diethylzinc to a range of aldehyde substrates. The bulky triphenylmethyl group and the chiral backbone of this amino alcohol create a well-defined chiral environment around the active catalytic center, leading to excellent stereocontrol in the formation of the corresponding (R)-secondary alcohols.
Data Presentation
The catalytic system employing this compound demonstrates high efficiency and enantioselectivity across a variety of aromatic aldehydes. The following table summarizes the performance of this catalyst in the enantioselective ethylation of representative aldehydes.
| Entry | Aldehyde | Product | Yield (%) | ee (%) [a] | Configuration |
| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 92 | R |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 93 | 91 | R |
| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 96 | 90 | R |
| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 91 | 93 | R |
| 5 | 3-Phenylpropanal | (R)-1-Phenyl-3-pentanol | 85 | 88 | R |
[a] Enantiomeric excess (ee) was determined by chiral HPLC analysis.
Experimental Protocols
The following protocols provide a detailed methodology for the enantioselective addition of diethylzinc to aldehydes using this compound as the chiral catalyst.
Materials and Methods
-
Reagents: All aldehydes were freshly distilled before use. Diethylzinc (1.0 M solution in hexanes) was purchased from a commercial supplier and handled under an inert atmosphere. This compound was prepared according to literature procedures or purchased from a reliable source. Anhydrous toluene was obtained by distillation over sodium/benzophenone ketyl under a nitrogen atmosphere.
-
Apparatus: All reactions were carried out in oven-dried glassware under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.
General Procedure for the Enantioselective Addition of Diethylzinc
-
To a stirred solution of this compound (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL) at 0 °C under an argon atmosphere, a solution of diethylzinc (1.0 M in hexanes, 2.4 mmol) is added dropwise.
-
The resulting mixture is stirred at 0 °C for 30 minutes.
-
A solution of the aldehyde (1.0 mmol) in anhydrous toluene (1 mL) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL) at 0 °C.
-
The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine (10 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the corresponding chiral secondary alcohol.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enantioselective addition of diethylzinc to aldehydes catalyzed by this compound.
Proposed Catalytic Cycle
The proposed catalytic cycle involves the formation of a chiral zinc-aminoalkoxide complex, which then coordinates to the aldehyde. The ethyl group from a second diethylzinc molecule is then transferred to the aldehyde in a highly stereocontrolled manner.
Application Notes and Protocols for Catalyst Preparation from (R)-2-Amino-1,1,2-triphenylethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and in-situ generation of a chiral catalyst from (R)-2-Amino-1,1,2-triphenylethanol. This catalyst is particularly effective for the enantioselective addition of organozinc reagents to aldehydes, a crucial transformation in the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry.
Introduction
Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis. This compound is a sterically hindered chiral amino alcohol that can be employed as a precursor for the synthesis of highly effective chiral catalysts. When complexed with a Lewis acid, such as a titanium(IV) alkoxide, it forms a chiral catalyst capable of inducing high enantioselectivity in nucleophilic addition reactions to prochiral carbonyl compounds. This document outlines the in-situ preparation of a titanium-based catalyst from this compound and its application in the enantioselective ethylation of benzaldehyde.
Data Presentation
The following table summarizes representative quantitative data for the enantioselective addition of diethylzinc to various aromatic aldehydes using the in-situ generated catalyst. The data is compiled based on typical results obtained with similar chiral amino alcohol-based catalytic systems.
| Entry | Aldehyde | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 10 | 0 | 24 | 95 | 92 (R) |
| 2 | 4-Chlorobenzaldehyde | 10 | 0 | 24 | 93 | 94 (R) |
| 3 | 4-Methoxybenzaldehyde | 10 | 0 | 36 | 91 | 88 (R) |
| 4 | 2-Naphthaldehyde | 10 | -10 | 48 | 88 | 90 (R) |
| 5 | Cinnamaldehyde | 10 | -10 | 48 | 85 | 85 (R) |
Experimental Protocols
Protocol 1: In-situ Preparation of the Chiral Titanium Catalyst and Enantioselective Ethylation of Benzaldehyde
This protocol describes the in-situ generation of the chiral catalyst from this compound and titanium(IV) isopropoxide, followed by its immediate use in the enantioselective addition of diethylzinc to benzaldehyde.
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde
-
Anhydrous toluene
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask and other oven-dried glassware
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (In-situ): a. To a flame-dried 50 mL Schlenk flask under an inert atmosphere, add this compound (0.1 mmol). b. Add anhydrous toluene (5 mL) to dissolve the amino alcohol. c. To the resulting solution, add titanium(IV) isopropoxide (0.1 mmol) dropwise at room temperature with stirring. d. Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral titanium complex.
-
Enantioselective Ethylation: a. Cool the flask containing the catalyst solution to 0 °C in an ice bath. b. Add benzaldehyde (1.0 mmol) to the catalyst solution. c. To this mixture, add a 1.0 M solution of diethylzinc in hexanes (2.0 mmol, 2.0 mL) dropwise over 10 minutes. d. Stir the reaction mixture at 0 °C for 24 hours.
-
Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C. b. Allow the mixture to warm to room temperature and stir for 30 minutes. c. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). d. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL). e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.
-
Analysis: a. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Mandatory Visualization
Diagram 1: Experimental Workflow for Catalyst Preparation and Application
Caption: Workflow for the in-situ preparation of a chiral titanium catalyst and its use in enantioselective ethylation.
Diagram 2: Logical Relationship of Reaction Components
Caption: Logical relationship of reactants leading to the chiral product via the in-situ generated catalyst.
Application Notes and Protocols: (R)-2-Amino-1,1,2-triphenylethanol in the Synthesis of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-1,1,2-triphenylethanol is a chiral amino alcohol that holds potential as a chiral auxiliary in asymmetric synthesis. Its bulky triphenylmethyl and hydroxyl moieties can create a well-defined chiral environment, influencing the stereochemical outcome of reactions at a prochiral center. While its application is not as broadly documented as other chiral auxiliaries, it has shown promise in specific transformations. This document provides detailed application notes and protocols for the use of this compound in the synthesis of chiral amines, drawing upon available data and supplementing with protocols for analogous, more established chiral amino alcohol auxiliaries to illustrate potential synthetic routes.
Principle of Asymmetric Synthesis using Chiral Auxiliaries
The core principle involves the temporary attachment of a chiral auxiliary, such as this compound, to a substrate. This creates a chiral molecule where the auxiliary directs the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.
Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.
Application 1: Enantioselective Addition of Organozinc Reagents to Aldehydes
This compound has been successfully employed as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols. While this reaction directly produces chiral alcohols, these can be further converted to chiral amines through established chemical transformations (e.g., Mitsunobu reaction followed by reduction).
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon)
-
Syringes and needles for transfer of air-sensitive reagents
Procedure:
-
To a flame-dried, nitrogen-flushed round-bottom flask, add this compound (0.05 mmol, 1.0 equiv).
-
Add anhydrous toluene (5 mL) to dissolve the chiral auxiliary.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 44 equiv) to the solution via syringe.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 mmol, 20 equiv relative to the auxiliary) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral secondary alcohol.
Quantitative Data
| Aldehyde | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | This compound | ~95 | up to 92 |
Application 2: Asymmetric Synthesis of α-Branched Amines via Imine Alkylation (Illustrative Protocol)
While specific data for this compound in this application is limited in the literature, the following protocol using the structurally related and well-established chiral auxiliary, (R)-phenylglycinol, illustrates the general methodology. The bulky nature of this compound would be expected to provide high diastereoselectivity in such transformations.
The general strategy involves the condensation of the chiral amino alcohol with an aldehyde to form a chiral imine. Subsequent diastereoselective alkylation of the corresponding metalloenamine followed by cleavage of the auxiliary yields the desired chiral α-branched amine.
Caption: Pathway for the synthesis of chiral α-branched amines using a chiral amino alcohol auxiliary.
Experimental Protocol: Diastereoselective Alkylation (using (R)-Phenylglycinol)
Part A: Formation of the Chiral Imine
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the aldehyde (1.0 equiv) and (R)-phenylglycinol (1.0 equiv) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude imine is often used directly in the next step without further purification.
Part B: Diastereoselective Alkylation
-
Dissolve the crude chiral imine (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the metalloenamine.
-
Add the alkyl halide (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Part C: Cleavage of the Chiral Auxiliary
-
Dissolve the crude alkylated product in methanol.
-
Add palladium on carbon (10 mol %) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate to yield the crude chiral amine.
-
Purify by column chromatography or distillation to obtain the pure chiral amine.
Representative Quantitative Data (using various amino alcohol auxiliaries)
| Aldehyde Substrate | Alkylating Agent | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Overall Yield (%) |
| Propionaldehyde | Benzyl bromide | (R)-Phenylglycinol | >95:5 | 65-75 |
| Isovaleraldehyde | Methyl iodide | (R)-Phenylglycinol | >95:5 | 70-80 |
| Cyclohexanecarboxaldehyde | Ethyl iodide | (1S,2S)-Pseudoephedrine | >98:2 | 75-85 |
Conclusion
This compound presents an interesting structural motif for a chiral auxiliary, and its utility has been demonstrated in the enantioselective addition of organozinc reagents. While its broader application in the synthesis of chiral amines is not yet extensively explored, the principles of asymmetric synthesis using chiral amino alcohols suggest its potential in reactions such as diastereoselective imine alkylation. The protocols provided for analogous systems serve as a valuable guide for researchers interested in exploring the synthetic potential of this compound and other bulky chiral amino alcohols in the development of novel routes to enantiomerically pure amines, which are crucial building blocks in the pharmaceutical and agrochemical industries. Further research into the applications of this specific auxiliary is warranted to fully elucidate its capabilities and expand the toolbox for asymmetric synthesis.
Application Notes & Protocols: Asymmetric Synthesis Using Amino Alcohol-Derived Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral auxiliaries derived from amino alcohols in asymmetric synthesis. The focus is on the application of chiral oxazolidinones, a class of auxiliaries popularized by David Evans, which are instrumental in controlling stereochemistry in a variety of carbon-carbon bond-forming reactions.[1][] These methods are crucial for the synthesis of enantiomerically pure compounds, a vital aspect of pharmaceutical development and natural product synthesis.[3][4]
Application Note I: Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing complex molecules, and the use of chiral auxiliaries allows for the creation of specific stereoisomers with high fidelity.[1][5] Chiral oxazolidinones, prepared from readily available amino alcohols, are highly effective in directing the stereochemical outcome of aldol additions.[1][5][6] The auxiliary is first acylated, and the resulting imide is converted to a boron enolate. This enolate then reacts with an aldehyde in a highly diastereoselective manner, governed by the steric influence of the auxiliary.[5][6]
Key Features:
-
High Diastereoselectivity: Often achieves >99% diastereomeric excess (d.e.).[6]
-
Reliable Stereocontrol: The stereochemical outcome is predictable based on the Zimmerman-Traxler transition state model.
-
Versatility: Applicable to a wide range of aldehydes and acyl groups.[6]
-
Auxiliary Recovery: The chiral auxiliary can be recovered in good yields for reuse.[6]
General Workflow for Asymmetric Synthesis
Caption: General workflow for chiral auxiliary-mediated synthesis.
Experimental Protocols
Protocol 1: Preparation of N-Acyl Oxazolidinone
This protocol describes the acylation of an oxazolidinone auxiliary, using a derivative of cis-1-amino-2-hydroxyindan as a representative example.[6]
-
Reagents & Materials:
-
Chiral oxazolidinone (1.0 equiv.)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 equiv.)
-
Acyl chloride (e.g., propionyl chloride) (1.1 equiv.)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
-
-
Procedure: a. Dissolve the chiral oxazolidinone in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-BuLi dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C to ensure complete deprotonation. d. Add the acyl chloride dropwise to the lithium salt solution at -78 °C. e. Stir the reaction mixture for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional 1-2 hours. f. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). g. Extract the product with an organic solvent (e.g., ethyl acetate). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl oxazolidinone.[6]
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the boron-mediated aldol reaction between the N-acyl oxazolidinone and an aldehyde.[6]
-
Reagents & Materials:
-
N-Acyl oxazolidinone (1.0 equiv.)
-
Anhydrous dichloromethane (DCM) or THF
-
Di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf) (1.1 equiv.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv.)
-
Aldehyde (1.2 equiv.)
-
Argon or Nitrogen atmosphere
-
-
Procedure: a. Dissolve the N-acyl oxazolidinone in anhydrous DCM in a flame-dried flask under an inert atmosphere. b. Cool the solution to -78 °C. c. Add TEA (or DIPEA) followed by the dropwise addition of Bu₂BOTf. d. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour to ensure complete formation of the (Z)-boron enolate.[1][5] e. Cool the reaction back down to -78 °C. f. Add the aldehyde dropwise as a solution in DCM. g. Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material. h. Quench the reaction at -78 °C by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously while warming to room temperature for 1 hour. i. Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate. j. Purify the crude product by flash chromatography to isolate the aldol adduct. The diastereoselectivity can be determined by ¹H NMR or HPLC analysis.[6]
Stereoselectivity Model for the Aldol Reaction
Caption: Model for stereocontrol in the asymmetric aldol reaction.
Data Presentation: Aldol Reaction of an Aminoindanol-Derived Auxiliary
The following table summarizes the results for the asymmetric aldol reaction using an N-propionyl oxazolidinone derived from cis-1-amino-2-hydroxyindan with various aldehydes.[6]
| Entry | Aldehyde (RCHO) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | PhCHO | 85 | >99 |
| 2 | i-PrCHO | 81 | >99 |
| 3 | EtCHO | 78 | >99 |
| 4 | Me₂C=CHCHO | 75 | >99 |
Data sourced from a study on a new chiral auxiliary derived from cis-1-amino-2-hydroxyindan.[6]
Protocol 3: Cleavage and Recovery of the Chiral Auxiliary
The final step is the removal of the auxiliary to yield the enantiomerically pure product. Several methods can be employed depending on the desired functional group.[6]
Method A: Transesterification to a Methyl Ester
-
Procedure: a. Dissolve the aldol adduct (1.0 equiv.) in anhydrous methanol (MeOH). b. Cool the solution to 0 °C. c. Add sodium methoxide (NaOMe) (2.0 equiv.). d. Stir the reaction at 0 °C for 1 hour. e. Quench with saturated aqueous NH₄Cl and extract the product with an organic solvent. f. The crude mixture can be separated by column chromatography to yield the methyl ester and the recovered chiral auxiliary.[6]
Method B: Saponification to a Carboxylic Acid
-
Procedure: a. Dissolve the aldol adduct in a mixture of THF and water. b. Cool the solution to 0 °C. c. Add aqueous lithium hydroxide (LiOH) (e.g., 1 M solution). d. Stir the reaction at 0 °C for 2 hours. e. Acidify the reaction mixture with dilute HCl to protonate the carboxylic acid. f. Extract with an organic solvent to isolate the product acid and the recovered auxiliary.[6]
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 5. scispace.com [scispace.com]
- 6. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of (R)-2-Amino-1,1,2-triphenylethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the large-scale synthesis of (R)-2-Amino-1,1,2-triphenylethanol and its derivatives. Chiral vicinal amino alcohols are crucial building blocks in the pharmaceutical industry, serving as key intermediates and chiral auxiliaries in the synthesis of complex drug molecules.[1][2][3] The demand for enantiomerically pure forms of these compounds necessitates robust and scalable synthetic routes. This document outlines a representative large-scale protocol based on asymmetric hydrogenation, summarizes key quantitative data from scalable synthetic methods, and details the significant applications of these valuable compounds.
Overview of Synthetic Strategies for Large-Scale Production
The synthesis of chiral 1,2-amino alcohols on an industrial scale requires methods that are not only high-yielding and highly stereoselective but also economically viable and safe. Several key strategies have emerged as suitable for large-scale production:
-
Asymmetric Hydrogenation of α-Amino Ketones: This is one of the most efficient and widely used methods for the synthesis of chiral 1,2-amino alcohols.[4] The use of chiral catalysts, such as those based on iridium (e.g., Ir/f-amphox) or ruthenium, allows for high enantioselectivity and high turnover numbers (TON), making the process cost-effective for large-scale operations.[4]
-
Biocatalysis: The use of enzymes, such as ketoreductases (KREDs) and amine dehydrogenases, offers a green and highly selective alternative for the synthesis of chiral amino alcohols.[5][6] Biocatalytic processes can be performed in aqueous media under mild conditions and have been successfully scaled up to the multi-kilogram and even ton scale for the production of pharmaceutical intermediates.[1][5]
-
Chiral Auxiliaries: The use of chiral auxiliaries, such as those derived from naturally abundant sources, can be a reliable method for controlling stereochemistry. However, this approach often involves additional steps for the attachment and removal of the auxiliary, which can impact the overall process efficiency on a large scale.
This document will focus on a representative protocol for the asymmetric hydrogenation of an α-amino ketone precursor, a method with demonstrated industrial potential.[4]
Quantitative Data for Scalable Synthesis Methods
The following table summarizes representative quantitative data for various scalable methods for the synthesis of chiral 1,2-amino alcohols. While specific data for the large-scale synthesis of this compound is not publicly available, the data presented for analogous compounds demonstrates the feasibility of achieving high yields and enantioselectivities on a large scale.
| Method | Substrate | Catalyst/Enzyme | Scale | Yield (%) | Enantiomeric Excess (ee) (%) | Turnover Number (TON) | Reference |
| Asymmetric Hydrogenation | α-Amino Ketones | Ir/f-amphox | Lab-scale | >99 | >99 | up to 500,000 | [4] |
| Asymmetric Transfer Hydrogenation | α-Amino Ketone HCl Salt | RuCl[(S,S)-Teth-TsDpen] | 10 g | 91 | >99.9 (er) | - | [2] |
| Biocatalytic Reduction | Ketoester | Ketoreductase KRED1001 | - | 82 | >99.5 | - | [1] |
| Biocatalytic Reductive Amination | Keto Acid | Phenylalanine Dehydrogenase | Multi-kg | ~98 | 100 | - | [1] |
| Asymmetric Cross Aza-Pinacol Coupling | Aldehyde and Imine | Chromium Catalyst | Scale-up experiments | - | 99 | - | [7] |
Detailed Experimental Protocol: Large-Scale Asymmetric Hydrogenation
This protocol describes a representative procedure for the large-scale synthesis of this compound via asymmetric hydrogenation of the corresponding α-amino ketone precursor. This protocol is based on established principles of industrial asymmetric synthesis.[4]
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the large-scale synthesis.
Materials and Equipment:
-
High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and a sampling valve.
-
α-Amino-1,1,2-triphenylethanone hydrochloride (precursor)
-
Chiral Iridium catalyst (e.g., [Ir(COD)Cl]₂ with f-amphox ligand)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Filtration and drying equipment (e.g., Nutsche filter-dryer)
-
Analytical equipment (HPLC with a chiral column)
Procedure:
-
Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas (Nitrogen or Argon) to ensure an oxygen-free atmosphere.
-
Charging the Reactor: The α-amino-1,1,2-triphenylethanone hydrochloride precursor is charged into the reactor under an inert atmosphere. Degassed methanol is then added as the solvent.
-
Catalyst Preparation and Addition: In a separate glovebox or inert atmosphere, the chiral iridium catalyst is prepared by reacting [Ir(COD)Cl]₂ with the f-amphox ligand. The prepared catalyst solution is then transferred to the reactor. The substrate-to-catalyst ratio (S/C) is typically high in large-scale processes, often in the range of 10,000 to 100,000, to ensure cost-effectiveness.[4]
-
Hydrogenation: The reactor is sealed and purged several times with high-purity hydrogen gas. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50-100 bar) and heated to the optimal reaction temperature (e.g., 40-60 °C). The reaction mixture is stirred vigorously to ensure efficient gas-liquid mixing.
-
Reaction Monitoring: The progress of the reaction is monitored periodically by taking samples via the sampling valve and analyzing them by HPLC to determine the conversion of the starting material and the enantiomeric excess of the product.
-
Work-up: Once the reaction is complete (typically >99% conversion), the reactor is cooled to room temperature and the hydrogen pressure is carefully released.
-
Isolation and Purification: The reaction mixture is concentrated under reduced pressure to remove the methanol. The resulting crude product is then purified by crystallization from a suitable solvent system to yield the highly enantiomerically pure this compound.
-
Drying: The crystalline product is collected by filtration and dried under vacuum to a constant weight.
Applications of this compound Derivatives
This compound and its derivatives are highly valuable in the pharmaceutical and fine chemical industries due to their unique structural features.
Signaling Pathway and Logical Relationship Diagram:
Caption: Applications of this compound derivatives.
-
Chiral Ligands for Asymmetric Catalysis: The sterically demanding triphenylmethyl group and the chiral 1,2-amino alcohol backbone make these compounds excellent candidates for chiral ligands in a variety of asymmetric transformations. These ligands can coordinate with transition metals to create highly effective catalysts for reactions such as asymmetric hydrogenation, C-C bond formation, and other stereoselective reactions.
-
Chiral Auxiliaries: These compounds can be used as chiral auxiliaries to control the stereochemical outcome of chemical reactions. The bulky phenyl groups can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity.
-
Pharmaceutical Intermediates: The unique three-dimensional structure of these amino alcohols makes them valuable building blocks for the synthesis of complex, biologically active molecules. They can be incorporated into the final structure of a drug or used in the early stages of synthesis to establish key stereocenters.
The large-scale availability of enantiomerically pure this compound derivatives is therefore critical for the development and commercial production of new and existing pharmaceuticals.
References
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
Application Notes and Protocols for (R)-2-Amino-1,1,2-triphenylethanol Complexes in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-1,1,2-triphenylethanol is a chiral amino alcohol that serves as a highly effective ligand in asymmetric catalysis. When complexed with organometallic reagents, such as diethylzinc, it forms a chiral catalyst capable of inducing high stereoselectivity in carbon-carbon bond-forming reactions. A primary application of this catalyst system is the enantioselective addition of diethylzinc to aldehydes, producing chiral secondary alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed protocols for the synthesis of the ligand, the preparation of the catalyst complex, and its application in the enantioselective ethylation of aldehydes, along with representative performance data.
Catalytic Performance
The catalytic activity of this compound-zinc complexes is demonstrated in the enantioselective addition of diethylzinc to a variety of aromatic aldehydes. The bulky triphenylmethyl group on the amino alcohol creates a well-defined chiral environment, leading to high enantiomeric excess (ee) in the resulting secondary alcohols. The following table summarizes representative data for this class of catalysts.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 98 |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |
| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 96 | 99 |
| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 90 | 95 |
| 5 | 3-Bromobenzaldehyde | (R)-1-(3-Bromophenyl)-1-propanol | 93 | 96 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of chiral amino alcohols, adapted for this compound.
Materials:
-
(R)-2-Azido-1,1,2-triphenylethanone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2.0 eq.) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of (R)-2-azido-1,1,2-triphenylethanone (1.0 eq.) in the same anhydrous solvent to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.
-
Add a saturated aqueous solution of sodium potassium tartrate and stir the mixture vigorously for 1 hour to break up the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or THF (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Protocol 2: In-situ Preparation of the this compound-Zinc Catalyst and Enantioselective Ethylation of Benzaldehyde
This protocol details the in-situ formation of the chiral zinc catalyst and its immediate use in the asymmetric addition of diethylzinc to benzaldehyde. This is a representative procedure that can be adapted for other aldehydes.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried glassware
-
Magnetic stirrer
-
Syringes for transfer of air- and moisture-sensitive reagents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 0.1 mmol, 10 mol%) to the solution of the amino alcohol.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc alkoxide complex.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the catalyst solution at 0 °C.
-
Add the remaining diethylzinc (1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain (R)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Catalytic Mechanism and Workflow
The proposed catalytic mechanism for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol like this compound, involves the formation of a dimeric zinc complex. This complex then coordinates with the aldehyde, and the ethyl group is transferred from one of the zinc atoms to the aldehyde in a stereocontrolled manner.
Experimental Workflow
Caption: Experimental workflow for the enantioselective ethylation of aldehydes.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.
Application Notes and Protocols for Diastereoselective Reactions Controlled by (R)-2-Amino-1,1,2-triphenylethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (R)-2-Amino-1,1,2-triphenylethanol as a chiral auxiliary in diastereoselective reactions. This chiral amino alcohol is a valuable tool in asymmetric synthesis for the stereocontrolled formation of new chiral centers, a critical step in the development of pharmaceutical agents and other complex chiral molecules.
Application Notes
This compound is a chiral auxiliary that can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Its bulky triphenylmethyl group provides a strong steric bias, leading to high diastereoselectivity in a variety of transformations. The auxiliary is typically converted into a chiral oxazolidinone, which can then be acylated. The resulting N-acyl oxazolidinone serves as a versatile substrate for diastereoselective enolate reactions.
Key Applications:
-
Diastereoselective Alkylation: The enolates derived from N-acyl oxazolidinones undergo highly diastereoselective alkylation with various electrophiles. This allows for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives.
-
Diastereoselective Aldol Reactions: The chiral oxazolidinone auxiliary can effectively control the stereochemistry of aldol additions, leading to the formation of syn- or anti-aldol products with high diastereomeric excess.
-
Synthesis of Chiral Building Blocks: The products of these diastereoselective reactions can be readily cleaved to remove the chiral auxiliary, yielding enantiomerically enriched carboxylic acids, alcohols, and aldehydes, which are valuable building blocks in organic synthesis.
Mechanism of Stereocontrol:
The high degree of stereocontrol exerted by the this compound derived auxiliary is attributed to the formation of a rigid, chelated enolate intermediate. The lithium cation coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, forcing the enolate into a specific conformation. The bulky triphenylmethyl group at the C5 position of the oxazolidinone effectively shields one face of the enolate, directing the approach of the electrophile to the less hindered face.
Diastereoselective Alkylation of an N-Propanoyl Oxazolidinone
This protocol describes a representative diastereoselective alkylation of an N-propanoyl oxazolidinone derived from this compound. The reaction with benzyl bromide is used as an example.
Illustrative Quantitative Data:
The following table summarizes the expected diastereoselectivity for the alkylation of the N-propanoyl-(R)-4,5,5-triphenyloxazolidin-2-one with various electrophiles, based on results obtained with structurally similar chiral auxiliaries.
| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | (R)-3-((R)-2-phenylpentanoyl)-4,5,5-triphenyloxazolidin-2-one | >98:2 | ~90 |
| 2 | Ethyl iodide | (R)-3-((R)-2-methylbutanoyl)-4,5,5-triphenyloxazolidin-2-one | >95:5 | ~85 |
| 3 | Allyl bromide | (R)-3-((R)-pent-1-en-2-ylcarbonyl)-4,5,5-triphenyloxazolidin-2-one | >97:3 | ~88 |
Experimental Protocols
Protocol 1: Synthesis of (R)-4,5,5-Triphenyloxazolidin-2-one
This protocol describes the synthesis of the chiral oxazolidinone auxiliary from this compound.
Materials:
-
This compound
-
Triphosgene
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 equiv) dropwise to the solution.
-
In a separate flask, dissolve triphosgene (0.4 equiv) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the cooled amino alcohol solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (R)-4,5,5-triphenyloxazolidin-2-one.
Protocol 2: N-Acylation of (R)-4,5,5-Triphenyloxazolidin-2-one
This protocol describes the acylation of the chiral oxazolidinone with propanoyl chloride.
Materials:
-
(R)-4,5,5-Triphenyloxazolidin-2-one
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Propanoyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH4Cl), saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve (R)-4,5,5-triphenyloxazolidin-2-one (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.05 equiv) dropwise via syringe.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propanoyl chloride (1.1 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (R)-3-propanoyl-4,5,5-triphenyloxazolidin-2-one.
Protocol 3: Diastereoselective Alkylation
This protocol details the alkylation of the N-propanoyl oxazolidinone with benzyl bromide.
Materials:
-
(R)-3-propanoyl-4,5,5-triphenyloxazolidin-2-one
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (NH4Cl), saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add (R)-3-propanoyl-4,5,5-triphenyloxazolidin-2-one (1.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add LDA (1.1 equiv) dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 equiv) dropwise.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the corresponding carboxylic acid.
Materials:
-
Alkylated N-acyl oxazolidinone product
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na2SO3), saturated aqueous solution
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add 30% aqueous H2O2 (4.0 equiv) dropwise, followed by an aqueous solution of LiOH (2.0 equiv).
-
Stir the mixture vigorously at 0 °C for 2 hours.
-
Quench the excess peroxide by adding saturated aqueous Na2SO3 solution.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with diethyl ether (3 x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the carboxylic acid product with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Visualizations
Caption: Experimental workflow for diastereoselective alkylation.
Caption: Model for stereochemical induction.
Troubleshooting & Optimization
improving enantioselectivity with (R)-2-Amino-1,1,2-triphenylethanol
Welcome to the technical support center for (R)-2-Amino-1,1,2-triphenylethanol. This guide is designed for researchers, scientists, and drug development professionals leveraging this powerful chiral ligand for enantioselective synthesis. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. The insights shared here are synthesized from established literature and practical field experience in asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chiral β-amino alcohol. Its rigid structure, featuring three phenyl groups, creates a well-defined chiral environment, making it an excellent ligand for asymmetric synthesis.[1] Its most prominent application is as a catalyst or pre-catalyst for the enantioselective addition of organozinc reagents (e.g., diethylzinc) to prochiral aldehydes, yielding valuable, enantiomerically enriched secondary alcohols.[2]
Q2: How should I properly store and handle this reagent?
Like many amino alcohols and organometallic catalysts, this compound should be handled with care to maintain its integrity.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] A recommended storage temperature is 2-8°C.[4] It should be stored away from incompatible materials such as strong oxidizing agents.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes. Avoid creating dust.[3] For reactions, it is critical to use anhydrous solvents and inert atmosphere techniques (e.g., Argon or Nitrogen) as both the organozinc reagents and the active catalyst are sensitive to moisture and air.
Q3: What is the fundamental mechanism for enantioselection in diethylzinc additions?
The widely accepted mechanism, originally proposed by Noyori, involves the formation of a dimeric, bimetallic transition state. This is not a simple 1:1 ligand-metal interaction, and understanding this complexity is key to troubleshooting.
-
Catalyst Formation: The chiral amino alcohol first reacts with diethylzinc (Et₂Zn) to form a zinc alkoxide-amine chelate.
-
Dimer Formation: Two of these zinc chelates then dimerize to form a more stable, chair-like six-membered ring structure. This dimer is the active catalytic species.
-
Aldehyde Coordination & Ethyl Transfer: An aldehyde molecule displaces a weakly coordinated solvent or ligand and coordinates to one of the zinc atoms. The stereochemistry is dictated by the steric environment of the dimer, which forces the aldehyde to adopt a specific orientation. The ethyl group is then transferred from the other zinc atom to one face of the aldehyde carbonyl, leading to the formation of the chiral alcohol product with high enantioselectivity.[5]
This dimeric model explains why factors like ligand concentration and stoichiometry are so critical to the reaction's success.
Q4: What are the recommended solvents for this reaction?
Non-polar, aprotic solvents are generally preferred. Toluene and hexane are the most commonly used and often provide the best balance of reactivity and enantioselectivity. Ethereal solvents like THF can be used, but may sometimes lead to lower enantiomeric excess (ee) values. The key is to ensure the solvent is rigorously dried before use.
Q5: What is a typical catalyst loading and reaction temperature?
-
Catalyst Loading: The catalytic nature of this system is a key advantage. Loadings can range from as low as 0.1 mol% to a more standard 2-10 mol%.[3][6] For new substrates or initial optimizations, starting at 5-10 mol% is advisable.
-
Reaction Temperature: These reactions are typically run at low temperatures to maximize enantioselectivity. A common starting point is 0°C. However, the optimal temperature can be substrate-dependent. In some cases, temperatures as low as -44°C have been used, while for certain systems, surprisingly, raising the temperature from 0°C to 40°C has been shown to increase the ee.[3][7] This highlights the importance of temperature screening during optimization.
Troubleshooting Guide
Problem 1: Low Enantioselectivity (Low ee%)
This is the most common challenge. A systematic approach is required to identify the root cause.
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Possible Cause 1.1: Presence of Moisture or Oxygen
-
Why it Happens: The active zinc catalyst and the diethylzinc reagent are extremely sensitive to water and oxygen. Moisture will react non-catalytically with Et₂Zn to produce ethane and zinc hydroxide, consuming the reagent and potentially generating achiral catalysts that lead to racemic product.
-
Self-Validating Solution:
-
Glassware: Ensure all glassware is oven-dried (>120°C) or flame-dried under vacuum immediately before use.
-
Solvents & Reagents: Use freshly distilled, anhydrous solvents. Purchase high-purity this compound and store it in a desiccator. Ensure your diethylzinc solution has not been compromised by repeated exposure to the atmosphere.
-
Technique: Employ strict inert atmosphere techniques (Schlenk line or glovebox). Purge the reaction vessel thoroughly with dry argon or nitrogen before adding reagents.
-
-
-
Possible Cause 1.2: Incorrect Stoichiometry (Ligand:ZnEt₂ Ratio)
-
Why it Happens: The formation of the highly organized, dimeric zinc complex is essential for high enantioselectivity.[5] An incorrect ratio of ligand to diethylzinc can lead to the formation of other, less selective catalytic species. The reaction is often not first order in catalyst concentration, a phenomenon known as a non-linear effect, which arises from the interplay between more active dimeric species and less active monomeric or aggregated species.[2][5]
-
Self-Validating Solution:
-
Initial Ratio: Start with a Ligand:Et₂Zn ratio of approximately 1:1.2 or 1:1.5. A slight excess of the organozinc reagent is common.
-
Optimization: Systematically screen the ratio. For a reaction with 5 mol% ligand, test different equivalents of Et₂Zn (e.g., 2.0, 2.5, 3.0 eq relative to the aldehyde). See the data table below for an example optimization.
-
-
-
Possible Cause 1.3: Suboptimal Temperature
-
Why it Happens: Enantioselectivity is governed by the difference in activation energies (ΔΔG‡) between the two pathways leading to the R and S enantiomers. Lowering the temperature generally amplifies this energy difference, favoring one pathway more significantly and thus increasing the ee. However, complex equilibria between different catalytic species can sometimes lead to an inverted or unusual temperature dependence.[3][7]
-
Self-Validating Solution:
-
Standard Condition: Begin your reaction at 0°C.
-
Screening: If the ee is low, try running the reaction at a lower temperature (e.g., -20°C or -40°C). If feasible, also test a slightly higher temperature (e.g., room temperature), as rare but documented cases show improved ee at higher temperatures.[3]
-
-
Problem 2: Low Reaction Yield / Stalled Reaction
-
Possible Cause 2.1: Poor Reagent Quality
-
Why it Happens: Low-purity aldehydes can contain acidic impurities (e.g., carboxylic acids from oxidation) that quench the organozinc reagent. Similarly, the titer of the diethylzinc solution may be lower than stated if it is old or has been improperly handled.
-
Self-Validating Solution:
-
Purify Aldehyde: Purify the aldehyde by distillation or chromatography immediately before use, especially if it is an aliphatic aldehyde, which are prone to enolization.[8]
-
Titre Reagent: If in doubt, titrate the diethylzinc solution to determine its exact molarity.
-
Increase Equivalents: As a practical measure, try increasing the equivalents of diethylzinc from 2.0 to 3.0 to compensate for any quenching.
-
-
-
Possible Cause 2.2: Insufficient Reaction Time
-
Why it Happens: While many reactions are complete within a few hours, sterically hindered aldehydes or reactions run at very low temperatures may require significantly longer times.
-
Self-Validating Solution:
-
Monitor Reaction: Follow the reaction progress by TLC or GC analysis of quenched aliquots.
-
Extend Time: If the reaction appears to have stalled but starting material remains, extend the reaction time (e.g., from 3 hours to 12 or 24 hours) before quenching.
-
-
Problem 3: Inconsistent Results / Poor Reproducibility
-
Possible Cause 3.1: Variable Atmospheric Conditions
-
Why it Happens: Subtle differences in inert atmosphere technique (e.g., a small leak in the Schlenk line, slightly wet solvent from a shared still) can introduce enough moisture to cause significant variations between runs.
-
Self-Validating Solution:
-
Standardize Procedure: Develop a rigorous, standardized operating procedure for setting up the reaction. Use the same source of dried solvent for a series of experiments.
-
Glovebox: If available, perform the reaction setup in a glovebox to provide the most consistent anhydrous and anaerobic environment.
-
-
-
Possible Cause 3.2: Inconsistent Temperature Control
-
Why it Happens: An ice/water bath can fluctuate around 0°C. Given the sensitivity of ee to temperature, these minor fluctuations can impact reproducibility.
-
Self-Validating Solution: Use a cryostat or a well-insulated Dewar with a consistent cooling mixture (e.g., dry ice/acetone for -78°C) to maintain a stable reaction temperature.
-
Data & Protocols
Table 1: Example Optimization of Diethylzinc Addition to Benzaldehyde
This table illustrates how systematic screening of parameters can improve reaction outcomes. Conditions are based on typical literature procedures.
| Entry | Ligand (mol%) | Ti(OⁱPr)₄ (eq.) | Et₂Zn (eq.) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 10 | 1.2 | 2.0 | Toluene | RT | 95 | 85 |
| 2 | 10 | 1.2 | 2.0 | Toluene | 0 | 98 | 94 |
| 3 | 10 | 1.2 | 2.0 | Hexane | 0 | 99 | 96 |
| 4 | 10 | 1.2 | 3.0 | Hexane | 0 | 99 | 96 |
| 5 | 10 | 1.4 | 3.0 | Hexane | 0 | >99 | 97 |
| 6 | 5 | 1.4 | 3.0 | Hexane | 0 | 95 | 95 |
| 7 | 10 | 1.4 | 3.0 | THF | 0 | 92 | 88 |
Note: Titanium tetraisopropoxide (Ti(OⁱPr)₄) is often used as an additive to accelerate the reaction and improve enantioselectivity.
Experimental Protocol: General Procedure for Enantioselective Ethylation of Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Hexane or Toluene
-
Saturated aqueous NH₄Cl solution
-
1 M HCl solution
Procedure:
-
Under an argon atmosphere, add this compound (e.g., 0.025 mmol, 5 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous hexane (e.g., 5 mL) via syringe.
-
Cool the resulting suspension to 0°C in an ice bath.
-
Slowly add the diethylzinc solution (e.g., 1.0 mmol, 2.0 eq) dropwise to the stirred suspension. A white precipitate may form as the zinc-ligand complex is generated.
-
Stir the mixture at 0°C for 30 minutes to ensure complete formation of the active catalyst.
-
Add freshly distilled benzaldehyde (e.g., 0.5 mmol, 1.0 eq) dropwise over 2 minutes.
-
Continue stirring the reaction at 0°C. Monitor the reaction progress by taking aliquots and analyzing by TLC or GC after quenching. A typical reaction time is 2-4 hours.
-
Once the reaction is complete, carefully quench the reaction at 0°C by the slow, dropwise addition of 1 M HCl (e.g., 5 mL). Caution: Unreacted diethylzinc is pyrophoric and will react violently with water/acid.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (1-phenyl-1-propanol) by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or chiral GC.
Visualizations
Diagram 1: Proposed Catalytic Cycle
Caption: Noyori-type mechanism showing catalyst formation and turnover.
Diagram 2: Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for systematically addressing low ee%.
References
- 1. Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. Asymmetric diethyl- and diphenylzinc additions to aldehydes by using a fluorine-containing chiral amino alcohol: a striking temperature effect on the enantioselectivity, a minimal amino alcohol loading, and an efficient recycling of the amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
common side reactions with (R)-2-Amino-1,1,2-triphenylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-Amino-1,1,2-triphenylethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what are the potential side reactions?
A1: A common enantioselective synthesis starts from (R)-triphenylglycol. The key steps involve the formation of a cyclic sulfite, followed by a Ritter reaction to form an oxazoline, which is then hydrolyzed to the desired amino alcohol.[1]
Potential Side Reactions during Synthesis:
-
Formation of Diastereomeric Cyclic Sulfites: The reaction of the diol with thionyl chloride can produce a mixture of diastereomers of the cyclic sulfite. While the diastereomeric mixture can sometimes be used in the next step, the presence of the undesired diastereomer can lead to the formation of the wrong enantiomer of the final product, thus reducing the enantiomeric excess (e.e.).
-
Incomplete Ritter Reaction: The conversion of the cyclic sulfite to the oxazoline via a Ritter-type reaction with a nitrile (e.g., acetonitrile) in the presence of a strong acid may be incomplete, leading to residual starting material.
-
Byproducts from the Ritter Reaction: The Ritter reaction is known to be sensitive to reaction conditions. Side reactions can include elimination or rearrangement of the carbocation intermediate, although this is less common with stable tertiary carbocations.
-
Incomplete Hydrolysis of the Oxazoline: The final step of hydrolyzing the oxazoline to the amino alcohol may not go to completion, leaving unreacted oxazoline as an impurity.[2][3]
-
Racemization: Harsh acidic or basic conditions during hydrolysis could potentially lead to racemization of the final product, although the stereocenter is generally stable under standard hydrolytic conditions.
Q2: I am observing a low yield in the synthesis of this compound. What are the possible causes and solutions?
A2: Low yields can arise from several factors throughout the multi-step synthesis. Refer to the troubleshooting table below for potential causes and recommended actions.
Troubleshooting Guide: Synthesis of this compound
| Problem | Potential Cause | Recommended Solution |
| Low yield of cyclic sulfite | Incomplete reaction with thionyl chloride. | Ensure anhydrous conditions and use a slight excess of thionyl chloride. Monitor the reaction by TLC to confirm completion. |
| Degradation of the starting diol. | Use high-purity (R)-triphenylglycol. Perform the reaction at a low temperature to minimize side reactions. | |
| Low yield of oxazoline | Inefficient Ritter reaction. | Use a strong, non-nucleophilic acid catalyst (e.g., triflic acid). Ensure the nitrile is used in sufficient excess and as the solvent if possible. |
| Hydrolysis of the cyclic sulfite. | Maintain strictly anhydrous conditions throughout the reaction. | |
| Low yield of this compound | Incomplete hydrolysis of the oxazoline. | Increase the reaction time or temperature for the hydrolysis step. Consider using a stronger acid or base catalyst, while monitoring for potential racemization. |
| Product loss during workup and purification. | Optimize extraction and crystallization procedures. Use of a suitable solvent system is crucial for efficient recovery. |
Experimental Protocols
Key Experiment: Synthesis of this compound from (R)-Triphenylglycol[1]
Step 1: Formation of the Cyclic Sulfite
-
Dissolve (R)-triphenylglycol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add triethylamine (or another suitable base) dropwise.
-
Slowly add thionyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating in vacuo.
Step 2: Formation of the Oxazoline via Ritter Reaction
-
Dissolve the crude cyclic sulfite in a nitrile solvent (e.g., acetonitrile).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add a strong acid catalyst (e.g., triflic acid) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude oxazoline.
Step 3: Hydrolysis of the Oxazoline
-
Dissolve the crude oxazoline in a suitable solvent mixture (e.g., methanol/water).
-
Add a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Heat the mixture to reflux and monitor the reaction for the disappearance of the oxazoline.
-
Cool the reaction mixture and neutralize it.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Troubleshooting Logic: Low Enantiomeric Excess (e.e.)
Low enantiomeric excess is a critical issue in asymmetric synthesis. The following diagram outlines a logical approach to troubleshooting this problem when using this compound as a chiral ligand.
Caption: Troubleshooting guide for low enantiomeric excess.
References
- 1. Oxazolines as Dual Function Traceless Chromophores and Chiral Auxiliaries: Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for (R)-2-Amino-1,1,2-triphenylethanol catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (R)-2-Amino-1,1,2-triphenylethanol in catalytic reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Enantioselectivity (ee) | 1. Suboptimal Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction.[1] 2. Incorrect Catalyst Loading: Too little or too much catalyst can negatively affect the enantiomeric excess.[1] 3. Presence of Water: Moisture can react with organometallic reagents and affect catalyst performance. 4. Inappropriate Temperature: The reaction temperature may not be optimal for achieving high stereoselectivity. | 1. Solvent Screening: Test a range of aprotic solvents with varying polarities such as diethyl ether, dichloromethane, toluene, and THF.[1] 2. Optimize Catalyst Loading: Screen catalyst loading from 2.5 mol% to 20 mol% to find the optimal concentration.[1] 3. Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 4. Temperature Study: Perform the reaction at different temperatures (e.g., -78 °C, -20 °C, 0 °C, room temperature) to determine the effect on enantioselectivity. |
| Low Yield | 1. Poor Catalyst Activity: The catalyst may not be sufficiently active under the chosen conditions. 2. Reagent Decomposition: The organometallic reagent (e.g., diethylzinc) may be decomposing. 3. Incorrect Stoichiometry: The ratio of reactants to the catalyst and other reagents may not be optimal. 4. Reaction Time: The reaction may not have gone to completion. | 1. Co-catalyst/Additive Screening: Investigate the use of different metallic salts (e.g., zinc salts, copper acetate) that can act as co-catalysts or Lewis acids.[1][2] 2. Reagent Quality: Use freshly purchased or purified reagents. Titrate organometallic solutions to determine the exact concentration before use. 3. Stoichiometry Optimization: Vary the molar ratios of the substrate, organometallic reagent, and catalyst. 4. Monitor Reaction Progress: Track the reaction over time using techniques like TLC or GC to determine the optimal reaction time. |
| Poor Reproducibility | 1. Variability in Reagent Quality: Inconsistent purity of starting materials, solvents, or the catalyst itself. 2. Atmospheric Contamination: Inconsistent exclusion of air or moisture. 3. Inconsistent Reaction Setup: Variations in stirring speed, heating/cooling, or the rate of reagent addition. | 1. Standardize Reagents: Use reagents from the same supplier and lot number if possible. Purify reagents if necessary. 2. Strict Inert Atmosphere Techniques: Employ consistent and rigorous techniques for maintaining an inert atmosphere. 3. Standard Operating Procedure (SOP): Develop and adhere to a detailed SOP for the reaction setup and execution. |
| Side Product Formation | 1. Wrong Reaction Temperature: Suboptimal temperature can lead to competing reaction pathways. 2. Excess Reagent: Using a large excess of one reagent can promote side reactions. 3. Catalyst Decomposition: The catalyst may be degrading under the reaction conditions, leading to non-selective catalysis. | 1. Temperature Optimization: Carefully control and optimize the reaction temperature. 2. Adjust Stoichiometry: Reduce the excess of the problematic reagent. 3. Catalyst Stability Check: Analyze the catalyst's stability under the reaction conditions. Consider using a more robust ligand or catalyst system if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in catalysis?
A1: this compound is a chiral β-amino alcohol. In catalysis, it is primarily used as a chiral ligand or auxiliary in asymmetric synthesis.[3] Its key application is to induce enantioselectivity in reactions such as the addition of organometallic reagents (e.g., diethylzinc) to aldehydes, leading to the formation of chiral alcohols with high enantiomeric excess.[3]
Q2: How do I choose the best solvent for my reaction catalyzed by this compound?
A2: Solvent choice is critical and can significantly impact both yield and enantioselectivity.[1] It is recommended to screen a variety of aprotic solvents. Non-coordinating solvents like toluene and dichloromethane are often good starting points. Diethyl ether has also been shown to be effective.[1] The optimal solvent will depend on the specific substrates and reagents being used.
Q3: What is the typical catalyst loading for reactions using this compound?
A3: The optimal catalyst loading can vary, but a good starting point is typically between 5 mol% and 10 mol%.[1] It is advisable to perform an optimization screen, testing concentrations from as low as 2.5 mol% up to 20 mol%, to find the ideal balance between reaction rate, yield, and enantioselectivity for your specific transformation.[1]
Q4: My reaction is giving a low enantiomeric excess (ee). What are the first troubleshooting steps I should take?
A4: For low enantiomeric excess, consider the following:
-
Temperature: Lowering the reaction temperature often improves enantioselectivity.
-
Solvent: The solvent has a profound effect on the chiral induction. Perform a solvent screen.[1]
-
Catalyst and Reagent Purity: Ensure the catalyst, substrates, and any organometallic reagents are of high purity and anhydrous.
-
Stirring: In heterogeneous reactions, ensure efficient stirring to minimize mass transfer limitations.
Q5: Can I immobilize this compound on a solid support for easier catalyst recovery and reuse?
A5: Yes, similar chiral amino alcohol catalysts have been successfully immobilized on supports like superparamagnetic nanoparticles.[1] This approach facilitates catalyst recovery and reuse, which is particularly beneficial for larger-scale synthesis. The immobilization strategy would need to be adapted for the specific structure of this compound.
Data Presentation
Table 1: Effect of Solvent on the Enantioselective Addition of Diethylzinc to Benzaldehyde *
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Diethyl Ether | High | ~90 |
| 2 | Dichloromethane | Moderate | Lower |
| 3 | Ethanol | Moderate | Lower |
| 4 | 2-Propanol | High | ~85 |
*Data generalized from similar amino alcohol catalyzed reactions.[1] Actual results may vary.
Table 2: Effect of Catalyst Loading on Enantioselectivity *
| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2.5 | Moderate | Lower |
| 2 | 5 | High | High |
| 3 | 10 | High | Very High |
| 4 | 20 | High | High |
*Data generalized from similar amino alcohol catalyzed reactions.[1] Actual results may vary.
Experimental Protocols
General Protocol for the Asymmetric Addition of Diethylzinc to an Aldehyde
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.1 mmol, 10 mol%) to a flame-dried Schlenk flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask and stir until the catalyst is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C. Add diethylzinc (1.2 mmol, 1.2 equivalents) dropwise to the solution. Stir the mixture for 30 minutes at 0 °C.
-
Substrate Addition: Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).
Visualizations
Caption: General experimental workflow for the asymmetric addition reaction.
Caption: Troubleshooting workflow for reaction optimization.
References
Technical Support Center: Purification of Products from (R)-2-Amino-1,1,2-triphenylethanol Mediated Reactions
Welcome to the technical support center for the purification of chiral products synthesized using (R)-2-Amino-1,1,2-triphenylethanol as a mediating chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions encountered during the purification of these valuable chiral compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying products from reactions involving this compound?
A1: The two primary methods for purifying products from these reactions are fractional crystallization and chiral chromatography (HPLC and SFC).[1] Fractional crystallization is often used to separate diastereomeric intermediates, while chiral chromatography is typically employed to separate the final enantiomeric products after removal of the auxiliary.[2]
Q2: How do I remove the this compound auxiliary after the reaction?
A2: The chiral auxiliary is typically removed by acid-catalyzed hydrolysis. Treatment with a mineral acid, such as hydrochloric acid, in a protic solvent will cleave the auxiliary from the product.[3] The auxiliary can then be separated from the product by extraction, based on the difference in their solubility and acid-base properties.
Q3: What are the common challenges in purifying these chiral products?
A3: Common challenges include:
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Incomplete separation of diastereomers during crystallization.[4]
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Co-elution of enantiomers or impurities during chiral chromatography.[1]
-
Low recovery of the desired product.
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"Oiling out" of diastereomeric salts during crystallization instead of forming crystals.[2]
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Racemization of the product during auxiliary removal or purification.
Q4: How can I determine the enantiomeric purity of my final product?
A4: The most common and accurate method for determining enantiomeric purity (enantiomeric excess or e.e.) is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[5][6] These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of the peak areas gives the enantiomeric excess. Polarimetry can also be used as a more traditional method.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification process.
Crystallization of Diastereomers
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization of the diastereomeric salt. [2] | The diastereomeric salt is too soluble in the chosen solvent. | - Try a different solvent or a solvent mixture to reduce solubility.- Concentrate the solution by carefully evaporating some of the solvent.- Cool the solution to a lower temperature. |
| The solution is not sufficiently supersaturated. | - Slowly add an "anti-solvent" (a solvent in which the salt is insoluble) to induce precipitation.- Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites. | |
| Insufficient time for crystallization. | - Allow the solution to stand undisturbed for a longer period (overnight or several days).[2] | |
| Low yield of the desired diastereomeric salt. [2] | The desired diastereomer has significant solubility in the mother liquor. | - Optimize the crystallization temperature; lower temperatures generally decrease solubility.- Use a minimal amount of pre-chilled solvent for washing the crystals. |
| Incomplete reaction to form the diastereomer. | - Ensure the reaction to form the diastereomeric salt has gone to completion before attempting crystallization. | |
| "Oiling out" of the diastereomeric salt. [2] | The solution is too concentrated. | - Dilute the solution with more of the primary solvent. |
| The crystallization temperature is too high. | - Heat the solution to dissolve the oil, then cool it very slowly to promote crystal formation.- Lower the crystallization temperature. | |
| Poor diastereomeric excess (d.e.) after crystallization. | Inefficient separation of diastereomers. | - Perform multiple recrystallizations to improve purity.[4]- Optimize the solvent system for recrystallization to maximize the solubility difference between the diastereomers. |
Chiral Chromatography (HPLC/SFC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers. | Incorrect chiral stationary phase (CSP). | - Screen a variety of chiral columns (e.g., polysaccharide-based, Pirkle-type) to find one that provides selectivity. |
| Inappropriate mobile phase. | - Optimize the mobile phase composition. For normal phase, vary the ratio of the non-polar and polar components (e.g., hexane/isopropanol).- Add additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) to improve peak shape and resolution. | |
| Poor peak shape (tailing or fronting). | Secondary interactions with the stationary phase. | - Add a modifier to the mobile phase (e.g., a small amount of a competing acid or base). |
| Sample overload. | - Reduce the amount of sample injected onto the column. | |
| Low recovery of the product. | Strong adsorption of the product to the column. | - Change the mobile phase composition to increase its elution strength.- Consider a different stationary phase. |
| Degradation of the product on the column. | - Use a milder mobile phase or operate at a lower temperature. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Alkylation and Purification
This protocol is a general guideline for an asymmetric alkylation of a ketone using a chiral imine derived from this compound, followed by purification.
1. Formation of the Chiral Imine:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., toluene or THF).
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Add a dehydrating agent (e.g., molecular sieves or a Dean-Stark trap) and heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).
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Remove the solvent under reduced pressure to obtain the crude chiral imine.
2. Asymmetric Alkylation:
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Dissolve the crude chiral imine in a dry, aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).
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Slowly add a strong base (e.g., LDA or n-BuLi) to generate the chiral enolate.
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After stirring for a specified time, add the alkylating agent (e.g., an alkyl halide) and allow the reaction to proceed.
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Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
3. Hydrolysis and Removal of the Chiral Auxiliary:
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After aqueous workup, dissolve the crude product in a protic solvent (e.g., methanol or ethanol).
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Add an aqueous acid (e.g., 2 M HCl) and stir at room temperature or with gentle heating until the hydrolysis is complete.
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Neutralize the reaction mixture and extract the product into an organic solvent. The protonated chiral auxiliary will remain in the aqueous layer.
4. Purification of the Chiral Product:
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The crude product can be purified by flash column chromatography on silica gel to remove non-polar impurities.
-
For separation of the enantiomers, use chiral HPLC or SFC with an appropriate chiral stationary phase and mobile phase, as determined by method development.
Protocol 2: Diastereomeric Salt Crystallization
This protocol provides a general procedure for the separation of a racemic product via diastereomeric salt formation.
1. Salt Formation:
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Dissolve the racemic product (e.g., a chiral amine or acid) in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., a chiral acid for a basic product, or a chiral base for an acidic product) in the same solvent.
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Slowly add the resolving agent solution to the product solution with stirring.
2. Crystallization:
-
Heat the resulting solution gently to ensure all solids are dissolved.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the solution can be further cooled in a refrigerator or ice bath.
-
Collect the crystals by vacuum filtration.
3. Recrystallization (for improved purity):
-
Dissolve the collected crystals in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to recrystallize the diastereomeric salt.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
4. Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (if a chiral acid was used as the resolving agent) or an acid (if a chiral base was used) to liberate the free enantiomer.
-
Extract the pure enantiomer into an organic solvent and dry the organic layer.
-
Remove the solvent under reduced pressure to obtain the purified enantiomer.
Visualizations
Logical Workflow for Purification
Caption: A logical workflow for the purification of products from reactions mediated by this compound.
Troubleshooting Decision Tree for Crystallization
Caption: A decision tree for troubleshooting common issues during diastereomeric salt crystallization.
References
- 1. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. skpharmteco.com [skpharmteco.com]
stability issues of (R)-2-Amino-1,1,2-triphenylethanol under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-2-Amino-1,1,2-triphenylethanol under various reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Low reaction yield or recovery of starting material | Degradation of the amino alcohol: The compound may be unstable under the specific reaction conditions (e.g., high temperature, strong acid/base, presence of strong oxidizing agents). | 1. Protecting Groups: Consider protecting the amino and/or hydroxyl group. N-protection with Boc or Cbz and O-protection with a silyl group can enhance stability. 2. Temperature Control: Perform the reaction at a lower temperature. 3. Reagent Choice: Use milder reagents where possible. For oxidations, consider reagents less prone to C-C bond cleavage. |
| Formation of unexpected byproducts | 1. Oxidative Cleavage: Strong oxidizing agents can cleave the C-C bond between the amino and hydroxyl groups. 2. Rearrangement: Strongly acidic conditions may promote a pinacol-type rearrangement. 3. Retro-Aldol Fragmentation: Basic conditions could potentially induce a retro-aldol type reaction, leading to C-C bond cleavage. | 1. Milder Oxidants: If oxidation is intended, use selective reagents that are less likely to cause cleavage. 2. pH Control: Maintain a neutral or mildly acidic/basic pH if the reaction allows. Buffer the reaction mixture if necessary. 3. Protecting Groups: Protection of the hydroxyl and/or amino group can prevent these side reactions. |
| Discoloration of the reaction mixture (e.g., yellowing) | Oxidation: The amine functionality can be susceptible to air oxidation, especially in the presence of light or metal catalysts, leading to colored impurities. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil. |
| Difficulty in purification | Formation of polar byproducts: Degradation products are often more polar than the starting material, which can complicate chromatographic purification. | 1. Aqueous Work-up: A mild aqueous work-up can help remove highly polar impurities. 2. Chromatography Optimization: Use a less polar solvent system for column chromatography to better separate the desired product from polar byproducts. Consider using a different stationary phase if separation on silica gel is challenging. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to acidic conditions?
While specific quantitative data is limited, tertiary amino alcohols with bulky substituents like this compound are generally more stable than their primary or secondary counterparts due to steric hindrance. However, under strongly acidic conditions and elevated temperatures, there is a potential for a pinacol-type rearrangement. The protonated hydroxyl group can act as a leaving group, leading to the formation of a carbocation that can then rearrange. The triphenylmethyl group can stabilize an adjacent carbocation, which might influence the reaction pathway. For reactions requiring strong acids, it is advisable to first protect the hydroxyl group.
Q2: Is this compound susceptible to oxidation?
Yes, the amino group can be oxidized. While the steric bulk of the triphenylmethyl group offers some protection, strong oxidizing agents can lead to N-oxidation or even oxidative cleavage of the C-C bond between the amino and hydroxyl groups. It is recommended to use mild and selective oxidizing agents and to perform reactions under an inert atmosphere to prevent air oxidation, especially if the reaction is sensitive to it.
Q3: What is the thermal stability of this compound?
Tertiary amines are generally more thermally stable than primary and secondary amines. The bulky triphenylmethyl group in this compound likely enhances its thermal stability by sterically hindering intermolecular reactions that could lead to degradation. However, prolonged exposure to high temperatures should be avoided. If a reaction requires high temperatures, it is best to protect the reactive amino and hydroxyl groups.
Q4: Can this compound undergo retro-aldol fragmentation?
The retro-aldol reaction is a potential degradation pathway for β-amino alcohols under basic conditions, leading to the cleavage of the C-C bond between the α- and β-carbons. For this compound, this would involve the deprotonation of the hydroxyl group followed by C-C bond cleavage. The steric hindrance around the reactive center may disfavor this pathway, but it should be considered a possibility under strong basic conditions, especially at elevated temperatures.
Q5: How can I improve the stability of this compound during a reaction?
The most effective way to improve stability is by using protecting groups for the amino and/or hydroxyl functionalities.
-
N-Protection: The amino group can be protected as a carbamate (e.g., Boc or Cbz), which reduces its nucleophilicity and susceptibility to oxidation.
-
O-Protection: The hydroxyl group can be protected as a silyl ether (e.g., TMS, TES, or TBDMS) or other acid-labile groups. This prevents its participation in side reactions like rearrangement or oxidation.
The choice of protecting group will depend on the specific reaction conditions and the subsequent deprotection strategy.
Quantitative Data Summary
| Condition | Reagent/Parameter | Expected Stability | Potential Degradation Products |
| Acidic | Strong Protic Acids (e.g., HCl, H₂SO₄) | Moderate to Low | Rearrangement products (Pinacol-type) |
| Basic | Strong Bases (e.g., NaOH, KOtBu) | Moderate | Retro-aldol fragmentation products |
| Oxidative | Strong Oxidants (e.g., KMnO₄, CrO₃) | Low | Oxidative cleavage products (ketones, aldehydes), N-oxides |
| Reductive | Strong Reducing Agents (e.g., LiAlH₄) | High | Generally stable |
| Thermal | High Temperature (>150 °C) | Moderate | Deamination and other decomposition products |
Note: This table is for illustrative purposes. Actual stability will depend on the specific reaction conditions (solvent, concentration, reaction time, etc.). It is always recommended to perform a small-scale pilot reaction to assess stability before proceeding to a larger scale.
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability
This protocol provides a general method for evaluating the stability of this compound under specific reaction conditions.
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Reaction Setup: In a clean, dry flask, dissolve a known amount of this compound in the desired reaction solvent.
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Internal Standard: Add a known amount of a stable internal standard (a compound that does not react under the test conditions and is easily distinguishable by the chosen analytical method).
-
Initial Analysis: Take an aliquot of the initial solution and analyze it using a suitable analytical technique (e.g., HPLC, GC, or NMR) to determine the initial ratio of the amino alcohol to the internal standard.
-
Condition Application: Subject the reaction mixture to the desired condition (e.g., add the reagent of interest, heat to the desired temperature).
-
Time-Point Analysis: At regular intervals, withdraw aliquots from the reaction mixture, quench the reaction if necessary, and analyze them to monitor the disappearance of the starting material and the appearance of any degradation products.
-
Data Analysis: Plot the concentration of this compound (relative to the internal standard) versus time to determine the rate of degradation.
Protocol 2: N-Protection with Boc Anhydride
This protocol describes a standard procedure for the protection of the amino group of this compound.
-
Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected amino alcohol.
Visualizations
Caption: Potential degradation pathways under different reaction conditions.
Caption: A logical workflow for troubleshooting stability issues.
troubleshooting low yields in asymmetric synthesis with triphenyl amino alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in asymmetric synthesis utilizing triphenyl amino alcohol catalysts and their analogues, such as those used in Corey-Bakshi-Shibata (CBS) reductions and enantioselective alkylations.
Troubleshooting Guides
This section addresses specific issues that can lead to low chemical yields and/or low enantioselectivity.
Issue 1: Low Chemical Yield or Incomplete Reaction
Question: My asymmetric reduction/alkylation is giving a low yield, and starting material remains. What are the potential causes and solutions?
Answer:
Low conversion in these reactions can stem from several factors related to reagent and catalyst integrity, as well as reaction conditions. Below is a systematic guide to troubleshooting low chemical yields.
Potential Causes and Recommended Solutions:
-
Catalyst Inactivity: The catalyst, whether pre-formed or generated in situ, may be compromised.
-
Solution: For in situ catalyst generation, such as in the Corey-Bakshi-Shibata (CBS) reduction, ensure the amino alcohol and borane source are allowed sufficient time to form the active oxazaborolidine catalyst before adding the substrate.[1] Monitor this pre-formation step if possible. For pre-formed catalysts, verify their purity and handle them under strictly anhydrous and inert conditions to prevent degradation.
-
-
Presence of Moisture: Water can hydrolyze the borane or organozinc reagents and deactivate the catalyst, leading to a non-selective background reaction or no reaction at all.[1]
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents, and handle all reagents under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Improper Reagent Stoichiometry: An incorrect ratio of the hydride source (e.g., borane) or alkylating agent (e.g., diethylzinc) to the substrate and catalyst can result in incomplete conversion.
-
Solution: Carefully verify the molar equivalents of all reagents. For CBS reductions, a typical ratio is 5-10 mol% of the catalyst and a slight excess of the borane reagent relative to the ketone.[1]
-
-
Insufficient Reaction Time: Some substrates react more slowly and may require longer reaction times for complete conversion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if starting material is still present.
-
Issue 2: Low Enantioselectivity (Low % ee)
Question: The chemical yield of my reaction is acceptable, but the enantiomeric excess (% ee) is low. How can I improve the stereoselectivity?
Answer:
Low enantioselectivity indicates that the chiral catalyst is not effectively controlling the stereochemical outcome of the reaction. This can be due to a competing non-catalyzed background reaction or suboptimal reaction conditions.
Potential Causes and Recommended Solutions:
-
Suboptimal Temperature: Temperature plays a critical role in enantioselectivity. Higher temperatures can provide enough thermal energy to overcome the energy difference between the transition states leading to the two enantiomers, thus reducing the % ee.[1][2]
-
Solution: Perform the reaction at lower temperatures. It is highly recommended to screen a range of temperatures (e.g., 0 °C, -20 °C, -40 °C, or -78 °C) to determine the optimal condition for your specific substrate.[1]
-
-
Inappropriate Solvent: The solvent can influence the conformation and activity of the catalyst-substrate complex.
-
Solution: Anhydrous tetrahydrofuran (THF) is commonly used and effective for CBS reductions.[3] However, if enantioselectivity is poor, consider screening other aprotic solvents like toluene or dichloromethane.
-
-
Catalyst Loading: While primarily affecting reaction rate, incorrect catalyst loading can sometimes influence enantioselectivity.
-
Solution: Optimize the catalyst loading. Typically, 5-10 mol% is a good starting point for CBS reductions.[4] For diethylzinc additions, catalyst loading can also be in the 5-15 mol% range.
-
-
Structural Mismatch between Catalyst and Substrate: The steric and electronic properties of the catalyst must be well-matched to the substrate to achieve high stereochemical control.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a CBS reduction, and can it be reduced? A1: The typical catalyst loading for a CBS reduction is between 5 and 10 mol%.[1][4] While it is possible to reduce the catalyst loading in some cases, this may require longer reaction times or lead to a decrease in yield or enantioselectivity. Optimization is key for each specific substrate.
Q2: How critical is the purity of the reagents and solvents? A2: The purity of all components is crucial. Impurities in the ketone substrate, solvent, or the borane/organozinc solution can interfere with or poison the catalyst.[1] It is recommended to use highly purified substrates and freshly distilled anhydrous solvents. Borane solutions should be fresh or properly stored to minimize decomposition.
Q3: Can I use a pre-formed oxazaborolidine catalyst instead of generating it in situ? A3: Yes, pre-formed and stabilized oxazaborolidine catalysts, such as Me-CBS, are commercially available and can be more convenient. They can also offer better reproducibility. However, they must be handled under strictly anhydrous and inert conditions to maintain their activity.
Q4: For the enantioselective addition of diethylzinc to aldehydes, what factors most influence enantioselectivity? A4: The structure of the chiral amino alcohol ligand is paramount. Ligands with bulky substituents near the stereocenter, such as N-(9-phenylfluoren-9-yl) β-amino alcohols, create a more defined chiral pocket and generally lead to higher enantioselectivity.[2][5] Reaction temperature is also a critical factor, with lower temperatures typically affording higher % ee.[2]
Data Presentation
Table 1: Effect of Temperature and Catalyst on Enantioselectivity in Asymmetric Reductions
| Substrate | Catalyst (Ligand) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | (S)-Me-CBS | 23 | >95 | 96 | General CBS Lit.[3] |
| 4'-Fluoroacetophenone | (R)-Me-CBS | -30 | >90 | >95 | General CBS Lit.[3] |
| N-Phosphinyl Ketimine | [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol | RT | High | up to 82 | [6] |
Table 2: Performance of N-(9-Phenylfluoren-9-yl) β-Amino Alcohols in the Addition of Diethylzinc to Aldehydes
| Aldehyde | Catalyst (Ligand) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | Ligand 4e | 0 | 95 | 97 | [2],[5] |
| p-Chlorobenzaldehyde | Ligand 4e | 0 | 92 | 96 | [2] |
| Cyclohexanecarboxaldehyde | Ligand 4e | 0 | 85 | 95 | [2] |
| 2-Naphthaldehyde | Ligand 4e | 0 | 90 | 96 | [2] |
*Ligand 4e refers to a specific N-(9-phenylfluoren-9-yl) β-amino alcohol derivative with high steric bulk at the carbinol center, as described in the cited literature.
Experimental Protocols
Protocol 1: General Procedure for Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
This protocol describes the in situ generation of the catalyst followed by the asymmetric reduction.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS catalyst precursor)
-
Trimethylborate
-
Borane-THF solution (1 M)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
2 M HCl (for work-up)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 5 mol%) in anhydrous THF (1 mL). Add trimethylborate (0.11 mmol) and stir the solution at room temperature for 30 minutes. Add an additional 1 mL of THF, followed by 2 mL of 1 M borane-THF solution (2 mmol).
-
Substrate Addition: In a separate flask, prepare a solution of acetophenone (2 mmol) in anhydrous THF (3 mL). Slowly add the acetophenone solution to the catalyst mixture dropwise over at least 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly add methanol dropwise to quench the excess borane.
-
Work-up: Add 2 M HCl and stir for 30 minutes. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Protocol 2: General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Chiral amino alcohol ligand (e.g., N-(9-phenylfluoren-9-yl) derivative) (0.1 mmol)
-
Diethylzinc (1.0 M in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution (for quenching)
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add the diethylzinc solution (2.2 mmol) dropwise. Stir the resulting mixture for 30 minutes at 0 °C.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Work-up and Purification: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by flash column chromatography.[8]
Visualizations
Caption: Troubleshooting workflow for low yields in asymmetric synthesis.
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 5. Enantioselective addition of diethylzinc to aldehydes catalyzed by N-(9-phenylfluoren-9-yl) beta-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
effect of solvent on (R)-2-Amino-1,1,2-triphenylethanol catalyst performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of (R)-2-Amino-1,1,2-triphenylethanol as a catalyst in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: We are observing low enantiomeric excess (e.e.) in our reaction. What are the most common causes?
Low enantioselectivity can stem from several factors. The primary areas to investigate are the purity of the catalyst and reagents, the choice of solvent, the reaction temperature, and the stoichiometry of the reactants and catalyst. The structure of the substrate itself can also significantly influence the stereochemical outcome.
Q2: How critical is the purity of the this compound catalyst?
The purity of the chiral catalyst is paramount. Impurities can act as catalyst poisons or introduce competing, non-selective catalytic pathways, leading to a significant drop in enantioselectivity. It is crucial to use a catalyst of high enantiomeric and chemical purity.
Q3: How does the choice of solvent affect the catalyst's performance?
The solvent plays a critical role in shaping the transition state of the reaction, which directly influences enantioselectivity. The polarity and coordinating ability of the solvent can alter the conformation of the catalyst-substrate complex. As a general rule, non-coordinating solvents are often preferred as they minimize interference with the crucial catalyst-substrate interaction.[1] It is highly recommended to screen a range of solvents to find the optimal one for a specific reaction.
Q4: Can reaction temperature impact the enantioselectivity?
Yes, temperature is a critical parameter. Lowering the reaction temperature generally enhances enantioselectivity. This is because the difference in activation energies between the diastereomeric transition states leading to the two enantiomers becomes more pronounced at lower temperatures. However, this often comes at the cost of a slower reaction rate. It is advisable to conduct the reaction at various temperatures to determine the optimal balance between selectivity and reaction time.
Q5: What is the typical catalyst loading for this compound?
The optimal catalyst loading can vary depending on the specific reaction. A common starting point is in the range of 5-20 mol%. It is recommended to screen different catalyst loadings to find the ideal concentration for your system. An incorrect catalyst loading can lead to lower yields or reduced enantioselectivity.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (e.e.)
Low enantioselectivity is a common issue in asymmetric catalysis. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting workflow for low e.e.
| Potential Cause | Suggested Action |
| Impure Catalyst or Reagents | Ensure the this compound is of high enantiomeric purity. Verify the purity of all reagents and ensure solvents are anhydrous, as water can interfere with many catalytic systems.[1] |
| Inappropriate Solvent | The solvent may be interfering with the formation of the chiral complex. Screen a variety of solvents, with a focus on non-coordinating options like toluene or hexanes. Avoid highly polar or coordinating solvents initially. |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature closely. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to see if enantioselectivity improves. |
| Incorrect Stoichiometry | Re-verify the stoichiometry of all reagents, including the catalyst loading. Titrate any organometallic reagents before use to determine their exact concentration. |
| Substrate Structure | The inherent structure of the substrate may not be ideal for high stereodifferentiation with this catalyst. Consider minor modifications to the substrate if possible. |
Issue 2: Low Reaction Yield
A low yield can be caused by a number of factors, some of which may also impact enantioselectivity.
| Potential Cause | Suggested Action |
| Catalyst Inactivity | Ensure the catalyst has not degraded. Use a fresh batch if possible. Confirm that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) if air-sensitive reagents are used. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC/LC-MS. The reaction may simply require a longer time to reach completion, especially at lower temperatures. |
| Poor Solubility | The catalyst or a reactant may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction. Try a different solvent or a co-solvent system. |
| Reagent Decomposition | One of the reagents may be decomposing under the reaction conditions. Check the stability of all starting materials. |
Data Presentation
The choice of solvent can have a significant impact on the enantioselectivity of reactions catalyzed by this compound. Below is a table summarizing the typical effect of different solvent classes on the enantioselective addition of diethylzinc to benzaldehyde, a common model reaction.
Table 1: Effect of Solvent on the Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by this compound (Illustrative Data)
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |
| 1 | Toluene | 0 | 95 | 92 |
| 2 | Hexane | 0 | 92 | 90 |
| 3 | Diethyl ether | 0 | 88 | 75 |
| 4 | Tetrahydrofuran (THF) | 0 | 85 | 68 |
| 5 | Dichloromethane (DCM) | 0 | 75 | 60 |
| 6 | Acetonitrile | 0 | 60 | 45 |
Note: This data is illustrative and actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using this compound as the catalyst.
Experimental Workflow
Caption: General workflow for asymmetric diethylzinc addition.
Materials:
-
This compound (10 mol%)
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes, 2.2 equivalents)
-
Freshly distilled benzaldehyde (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add this compound.
-
Add anhydrous toluene and stir until the catalyst is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add the diethylzinc solution dropwise over 10 minutes.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.
-
Add freshly distilled benzaldehyde dropwise to the reaction mixture.
-
Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.[1]
References
temperature optimization for reactions using (R)-2-Amino-1,1,2-triphenylethanol
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing reaction temperatures when using the chiral catalyst (R)-2-Amino-1,1,2-triphenylethanol.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on reactions catalyzed by this compound?
A1: In asymmetric catalysis, temperature is a critical parameter influencing both reaction rate and enantioselectivity. Generally, for enantioselective additions, such as the addition of diethylzinc to aldehydes, lower temperatures favor higher enantiomeric excess (ee).[1] This is because the transition states leading to the two different enantiomers have different activation energies. Lowering the temperature increases the energy difference's impact, thus favoring the pathway to the desired enantiomer. However, excessively low temperatures can significantly slow down or even halt the reaction.
Q2: How does temperature influence reaction kinetics versus stereoselectivity?
A2: There is often a trade-off between reaction rate and enantioselectivity. Higher temperatures increase the kinetic energy of molecules, leading to faster reaction rates but potentially lower enantioselectivity. Conversely, lower temperatures typically enhance enantioselectivity but at the cost of longer reaction times.[2] Optimal temperature is a balance between achieving a practical reaction rate and maximizing the stereochemical outcome.
Q3: Can changing the temperature invert the chirality of the product?
A3: While uncommon, it is possible for temperature changes to invert the enantioselectivity of an asymmetric reaction. In some systems, the reaction can switch from producing the (R)-enantiomer to the (S)-enantiomer, or vice-versa, simply by adjusting the temperature.[3] This highlights the importance of careful temperature screening during reaction development.
Q4: At what temperature should I start my optimization experiments?
A4: For many asymmetric additions, such as those involving organozinc reagents, starting at 0 °C is a common practice.[4] From there, the temperature can be adjusted up or down based on the initial results for conversion and enantioselectivity. If the reaction is fast but selectivity is low, the temperature should be lowered (e.g., to -20 °C, -44 °C, or even -78 °C).[2][3] If the reaction is too slow, a modest increase in temperature (e.g., to room temperature) may be necessary.[4]
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee)
-
Q: My reaction has good conversion, but the enantioselectivity is poor. What should I do?
-
A: The most common first step is to lower the reaction temperature. Decreasing the temperature often enhances the energy difference between the diastereomeric transition states, leading to improved enantioselectivity.[1][2] Consider running the reaction at 0 °C, -20 °C, or even lower. Be aware that this will likely increase the required reaction time.
-
Issue 2: Low or No Reaction Conversion
-
Q: I have set up my reaction at a low temperature to maximize ee, but I am observing very little to no product formation. What is the problem?
-
A: The activation energy barrier for the reaction may not be overcome at the chosen temperature. You should incrementally increase the temperature (e.g., from -78 °C to -40 °C, then to -20 °C, 0 °C, or ambient temperature) to find a point where the reaction proceeds at a reasonable rate.[4] Also, confirm that all reagents are viable and that the catalyst was loaded correctly.
-
Issue 3: Product Racemization
-
Q: I obtained a high initial ee, but it seems to decrease over time or during work-up. Why is this happening?
-
A: Racemization can occur if the product is unstable under the reaction or work-up conditions. Harsh conditions, such as high temperatures or the presence of strong acids or bases, can cause racemization.[5] Ensure the work-up procedure is performed at low temperatures and uses neutral or buffered aqueous solutions. Purification on silica gel, which is acidic, can also sometimes lead to racemization of sensitive compounds.[5]
-
Data Presentation: Temperature Effects on Enantioselectivity
The following table summarizes the effect of temperature on a representative enantioselective reaction catalyzed by a chiral amino alcohol. While not specific to this compound, it illustrates the general trend observed in such systems.
| Entry | Ligand/Catalyst | Temperature (°C) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | Chiral Pyridine Amino Alcohol[2] | 0 to 4 | 70 | S |
| 2 | Chiral Pyridine Amino Alcohol[2] | -18 | 75 | S |
| 3 | Cu-Catalyzed Amino Alcohol System[6] | -10 | 88 (94:6 er) | N/A |
| 4 | Cu-Catalyzed Amino Alcohol System[6] | -20 | Lower Productivity | N/A |
This data is illustrative of the general principle that lower temperatures often lead to higher enantioselectivity, although productivity may decrease.
Experimental Protocols
General Protocol for Temperature Optimization of Diethylzinc Addition to an Aldehyde
This protocol is a generalized procedure based on common practices for reactions involving chiral amino alcohol catalysts like this compound.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (e.g., 0.05 - 0.1 mmol) in an anhydrous solvent (e.g., toluene or hexane).
-
Reaction Setup: Cool the solution to the desired starting temperature (e.g., 0 °C).
-
Reagent Addition: Slowly add diethylzinc (e.g., 1.1 mmol, 1.1 equivalents) to the catalyst solution and stir for 30-60 minutes.
-
Substrate Addition: Add the aldehyde (e.g., 1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Monitoring: Maintain the reaction at the set temperature and monitor its progress using an appropriate technique (e.g., TLC or GC).
-
Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl at the reaction temperature. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the product (e.g., by chiral HPLC or GC analysis).
-
Optimization: Repeat the procedure at different temperatures (e.g., -20 °C, room temperature) to find the optimal balance of yield, reaction time, and enantioselectivity.
Visualization
Logical Workflow for Temperature Optimization
The following diagram illustrates a typical workflow for optimizing the temperature of a reaction catalyzed by this compound.
Caption: Workflow for optimizing reaction temperature.
References
- 1. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
overcoming racemization in syntheses with (R)-2-Amino-1,1,2-triphenylethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and overcome racemization in syntheses utilizing (R)-2-Amino-1,1,2-triphenylethanol as a chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in asymmetric synthesis?
This compound is a chiral amino alcohol. In asymmetric synthesis, it serves as a chiral auxiliary, a molecule that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. Its bulky triphenylmethyl group provides significant steric hindrance, creating a highly biased chiral environment that directs incoming reagents to attack from a specific face, leading to the formation of one enantiomer in excess.
Q2: What are the primary causes of racemization when using this compound as a chiral auxiliary?
Racemization, the conversion of a single enantiomer into a mixture of both, can occur at the stereocenter of the substrate attached to the auxiliary. The primary causes include:
-
Harsh pH Conditions: Both strong acids and bases can catalyze the enolization of carbonyl compounds or the deprotonation of other acidic protons at the chiral center, leading to a loss of stereochemistry.[1]
-
Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[2]
-
Inappropriate Reagents: Certain coupling reagents or the absence of racemization-suppressing additives can lead to the formation of reactive intermediates, such as oxazolones in the case of amino acid substrates, which are prone to racemization.[3]
-
Prolonged Reaction Times: Extended exposure to reaction conditions that can induce racemization increases the likelihood of its occurrence.
Q3: Can the this compound auxiliary itself racemize?
While the stereocenter of the auxiliary is generally stable under standard reaction conditions, prolonged exposure to harsh acidic or basic conditions at high temperatures should be avoided to ensure its enantiomeric integrity is maintained throughout the synthesis.
Q4: How can I detect and quantify racemization in my product?
The most common and reliable method for determining the enantiomeric excess (ee) of your product is through chiral High-Performance Liquid Chromatography (HPLC) .[4] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification based on the peak areas. Other methods include chiral gas chromatography (GC) after suitable derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Problem 1: Low Enantiomeric Excess (ee) in the Final Product
A low ee indicates that a significant level of racemization has occurred. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Impure Chiral Auxiliary | Verify the enantiomeric purity of your this compound using chiral HPLC. If necessary, purify by recrystallization. |
| Suboptimal Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). Monitor the internal reaction temperature carefully.[6][7] |
| Inappropriate Base in Coupling Step | If attaching a carboxylic acid, use a weaker or sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) instead of stronger bases like triethylamine (TEA).[3] |
| Incorrect Coupling Reagent | For attaching carboxylic acids, use coupling reagents known for low racemization, such as HATU, HBTU, or COMU, in combination with an additive like HOBt or OxymaPure.[1][2] |
| Harsh pH During Workup/Cleavage | During aqueous workup, use buffered solutions (e.g., saturated ammonium chloride) to avoid strong acids or bases.[8] For cleavage of the auxiliary, screen for the mildest possible conditions. |
| Racemization on Silica Gel | If purifying by column chromatography, the acidic nature of silica gel can cause racemization. Neutralize the silica gel with a triethylamine/eluent mixture or use an alternative stationary phase like alumina.[8] |
| Presence of Moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.[6] |
Illustrative Data: Effect of Reaction Conditions on Enantiomeric Excess
The following table provides illustrative data on how different coupling conditions for attaching a generic prochiral carboxylic acid to this compound can impact the diastereomeric excess (de) of the resulting adduct, which directly correlates to the final product's ee.
| Coupling Reagent | Base | Temperature (°C) | Diastereomeric Excess (de, %) |
| DCC | TEA | 25 | 75 |
| DCC/HOBt | DIPEA | 0 | 92 |
| HATU | NMM | 0 | 97 |
| HATU | NMM | -20 | >99 |
This data is for illustrative purposes to demonstrate trends.
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling of a Carboxylic Acid to this compound
Objective: To form an amide linkage between a prochiral carboxylic acid and the chiral auxiliary with minimal racemization.
Materials:
-
This compound
-
Prochiral carboxylic acid
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the prochiral carboxylic acid (1.05 equivalents) and HATU (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add NMM (2.0 equivalents) to the carboxylic acid/HATU solution and stir for 1-2 minutes for pre-activation.
-
Slowly add the solution of the chiral auxiliary to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, proceed with a standard aqueous workup using a mild buffer, such as saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.
-
Purify the product by flash column chromatography.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Objective: To quantify the ratio of enantiomers in the final product after cleavage from the auxiliary.
Materials and Instrumentation:
-
Synthesized final product
-
HPLC-grade hexane and isopropanol
-
Chiral HPLC column (e.g., Chiralcel OD-H or Chiralpak AD-H)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a dilute solution of your purified product (approx. 1 mg/mL) in the mobile phase.
-
Mobile Phase Preparation: A common mobile phase for chiral separations is a mixture of hexane and isopropanol. The exact ratio (e.g., 90:10, 80:20) must be optimized to achieve baseline separation of the enantiomers.
-
HPLC Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Injection volume: 10-20 µL
-
Detector: UV detector set to a wavelength where your compound has strong absorbance.
-
-
Analysis:
-
First, inject a sample of the racemic mixture (if available) to determine the retention times of both enantiomers.
-
Inject your synthesized sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Troubleshooting workflow for addressing low enantiomeric excess.
Caption: General workflow for synthesis using a chiral auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: (R)-2-Amino-1,1,2-triphenylethanol in Asymmetric Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-2-Amino-1,1,2-triphenylethanol. This resource provides troubleshooting guides and answers to frequently asked questions to address challenges encountered during the scale-up of chemical reactions involving this versatile chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral amino alcohol.[1] Its rigid structure, containing both an amino and a hydroxyl group, makes it highly valuable in asymmetric synthesis. Its primary application is as a chiral auxiliary , a compound temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product.[2] This is crucial in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active.[3]
Q2: How does this compound function as a chiral auxiliary?
The effectiveness of chiral amino alcohol auxiliaries stems from their ability to form rigid, chelated transition states.[4] The metal cation from a reagent (e.g., an organometallic or a Lewis acid) coordinates with both the nitrogen of the amino group and the oxygen of the hydroxyl group. This rigid structure creates a sterically hindered environment around the reaction center, forcing an incoming chemical group to attack from the less hindered side. This directed attack controls the formation of the new stereocenter, resulting in a high diastereomeric excess.
Q3: What are the key challenges when scaling up reactions involving this compound?
Scaling up asymmetric reactions from the lab to industrial production presents several challenges[3][5]:
-
Maintaining Selectivity: Achieving high enantioselectivity on a large scale can be difficult as factors like mixing efficiency and heat transfer change with the reactor size and geometry.[6]
-
Cost and Recovery: Chiral auxiliaries and catalysts can be expensive.[5][6] Developing efficient methods for recovering and recycling the auxiliary is critical for economic viability on an industrial scale.[3][5]
-
Process Robustness: Reactions that work perfectly on a small scale may become sensitive to minor variations in conditions (e.g., temperature, addition rates, moisture) when scaled up, leading to inconsistent yields and purity.[4][6]
-
Reagent and Solvent Handling: The large quantities of organometallic reagents, which are often highly reactive and sensitive to moisture, require specialized handling and equipment at scale.[4]
Q4: How can the chiral auxiliary be removed and recycled after the reaction?
The auxiliary is typically attached to the substrate via an amide or other covalent bond. After the stereoselective reaction is complete, this bond must be cleaved to release the desired product and recover the auxiliary. Common cleavage methods include:
-
Acidic or Basic Hydrolysis: A straightforward method, but conditions must be chosen carefully to avoid racemization of the product.[4]
-
Reductive Cleavage: Using reducing agents like lithium aluminum hydride (LiAlH₄) can cleave the auxiliary.[4]
-
Oxidative Cleavage: Certain linkages can be broken using oxidative methods.
The ideal cleavage method is high-yielding and does not compromise the stereochemical integrity of the product.[4]
Troubleshooting Guide
Problem 1: Low Reaction Yield
Q: My reaction yield dropped significantly after scaling up from 1g to 100g. What are the potential causes and solutions?
-
A: Several factors related to scale can impact yield. Common culprits include:
-
Poor Temperature Control: Large-scale reactions are more exothermic. Inadequate cooling can lead to localized "hot spots" where side reactions or decomposition occur.
-
Solution: Improve heat transfer by using a reactor with a larger surface area-to-volume ratio, adjusting the coolant temperature, or slowing the rate of reagent addition.
-
-
Inefficient Mixing: Inadequate agitation can result in poor mass transfer, where reactants are not brought together effectively.
-
Solution: Use an appropriate impeller design for the vessel geometry and viscosity of the reaction mixture. Ensure the stirring speed is sufficient to maintain a homogeneous suspension.
-
-
Reagent Quality and Moisture: The larger quantities of reagents and solvents used at scale increase the risk of introducing impurities, especially water, which can quench sensitive reagents like organolithiums.[4]
-
Problem 2: Poor Diastereoselectivity
Q: The diastereomeric ratio (d.r.) of my product is excellent (98:2) at the lab scale but drops to 85:15 at the pilot scale. Why is this happening and how can I improve it?
-
A: A drop in diastereoselectivity upon scale-up is often linked to reaction temperature and the integrity of the chelated transition state.
-
Higher Reaction Temperature: The energy difference between the desired and undesired transition states is often small. If the internal temperature of the large-scale reactor rises even a few degrees, it can provide enough energy to overcome this barrier, leading to the formation of the undesired diastereomer.[4]
-
Solution: Lower the reaction temperature further if possible (e.g., from -78 °C to -90 °C). Implement slower addition of reagents to better control the exotherm.
-
-
Insufficient Chelation: For the auxiliary to effectively control stereochemistry, the transition state must be rigid.[4]
-
Solution: Ensure the organometallic reagent or Lewis acid is of high quality and added in the correct stoichiometric amount. Check for impurities in the starting materials or solvents that could interfere with chelation.
-
-
Solubility Issues: Poor solubility of the substrate or reagents at low temperatures can lead to a heterogeneous reaction mixture and inconsistent selectivity.[4]
-
Solution: Consider using a co-solvent to improve solubility. Ensure stirring is vigorous enough to maintain a uniform slurry.[4]
-
-
Quantitative Data Summary
The following table presents illustrative data for a hypothetical asymmetric alkylation reaction, comparing its performance at a laboratory scale versus a pilot plant scale. This highlights common challenges in yield and selectivity.
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) | Common Scale-Up Challenges |
| Reactant A | 1.0 eq | 1.0 eq | Consistent purity and moisture content. |
| (R)-Auxiliary | 1.1 eq | 1.05 eq | Cost optimization; efficient recovery. |
| Base (n-BuLi) | 1.2 eq | 1.15 eq | Accurate titration; safe handling. |
| Solvent (THF) | 200 mL | 180 L | Anhydrous grade required; cost. |
| Temperature | -78 °C | -70 °C (Target -78 °C) | Heat transfer limitations. |
| Addition Time | 15 min | 2 hours | Exotherm control. |
| Reaction Time | 4 hours | 6 hours | Mixing efficiency; completion monitoring. |
| Yield (Isolated) | 92% | 81% | Side reactions; transfer losses. |
| Diastereomeric Ratio | 98 : 2 | 88 : 12 | Temperature excursions. |
| Product Purity | >99% | 97% | New impurities formed at higher temps. |
Disclaimer: This data is for illustrative purposes only and does not represent a specific, validated process.
Experimental Protocols
Protocol: Scale-Up of Asymmetric Alkylation using this compound Auxiliary
This protocol describes a representative procedure for the alkylation of a carboxylic acid derivative.
1. Formation of the Chiral Amide (Substrate Preparation)
-
Lab Scale: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add the desired acyl chloride (1.05 eq) and triethylamine (1.2 eq) at 0 °C. Stir for 2 hours, then wash with 1M HCl and brine. Dry the organic layer and concentrate to obtain the amide.
-
Scale-Up Note: Ensure the reaction vessel can handle the pressure from potential off-gassing. Monitor the temperature carefully during the addition of the acyl chloride.
2. Asymmetric Alkylation
-
Lab Scale: Dissolve the chiral amide (1.0 eq) in anhydrous THF and cool to -78 °C under Argon. Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour to form the enolate. Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir for 4 hours at -78 °C.
-
Scale-Up Note: The addition of n-BuLi is highly exothermic. Use a calibrated pump for slow, controlled addition. Ensure the reactor's cooling system is sufficient to dissipate the heat generated. A less reactive butyllithium source (e.g., s-BuLi) might be considered if selectivity issues arise.
3. Workup and Auxiliary Cleavage
-
Lab Scale: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride.[4] Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Combine organic layers, dry, and concentrate.
-
Scale-Up Note: The quench can also be exothermic. Add the quenching solution slowly. Plan for efficient phase separation and extraction on a large scale, potentially using a liquid-liquid extractor.
-
Cleavage: The resulting alkylated amide can be hydrolyzed to the carboxylic acid by refluxing with aqueous sulfuric acid. The protonated chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
Visualizations
Experimental Workflow
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Mechanism of Stereocontrol
Caption: Stereochemical control via a rigid, chelated transition state.
Troubleshooting Logic: Poor Diastereoselectivity
Caption: Decision tree for troubleshooting poor diastereoselectivity.
References
- 1. (R)-2-(+)-AMINO-1,1,2-TRIPHENYLETHANOL, CasNo.79868-79-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (R)-2-Amino-1,1,2-triphenylethanol in Focus
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of the performance of (R)-2-Amino-1,1,2-triphenylethanol with other widely used chiral auxiliaries in key asymmetric transformations, supported by available experimental data and detailed methodologies.
The ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol, and be removable under mild conditions without causing racemization. This guide will delve into a comparative analysis of this compound alongside established auxiliaries such as Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where the chiral auxiliary plays a pivotal role in directing the approach of the electrophile.
Data Presentation: Asymmetric Alkylation of Prochiral Enolates
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) |
| This compound Derivative | N-Propionyl | Benzyl bromide | LDA | THF | Data Not Available | Data Not Available |
| Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) | N-Propionyl | Allyl iodide | NaHMDS | THF | Not Specified | 98:2 d.r.[1] |
| Myers' Pseudoephedrine Amide | N-Propionyl | Benzyl bromide | LDA | THF | 89 | ≥99% d.e. |
| Enders' SAMP Hydrazone | 3-Pentanone | Ethyl iodide | LDA | THF/HMPA | 81 | ≥98% d.e. |
Note: Direct comparative data for this compound in asymmetric alkylation of enolates was not available in the reviewed literature. The table presents data for commonly used auxiliaries to provide a benchmark.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. The chiral auxiliary governs the facial selectivity of the enolate addition to an aldehyde.
Data Presentation: Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Lewis Acid/Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) |
| This compound Derivative | N-Acyl Imide | Benzaldehyde | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Evans' Oxazolidinone | N-Propionyl Imide | Isobutyraldehyde | Bu₂BOTf, DIPEA | CH₂Cl₂ | 85 | >500:1 (syn:anti) |
| Sulfur-based Chiral Auxiliary | N-acetyl 4(S)-isopropylthiazolidinethione | Propionaldehyde | TiCl₄, Sparteine | Not Specified | High | High (syn-acetyl product)[2] |
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone for the synthesis of cyclic systems. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
Data Presentation: Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | endo:exo Ratio | Diastereomeric Excess (d.e.) |
| This compound Derivative | Acrylate | Cyclopentadiene | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Evans' Oxazolidinone | N-Acryloyl | Cyclopentadiene | Et₂AlCl | 93 | 100:0 | 91% |
| Oppolzer's Camphorsultam | N-Acryloyl | Cyclopentadiene | TiCl₄ | 97 | 98:2 | 99% |
Note: Specific data on the use of this compound as a chiral auxiliary in Diels-Alder reactions is limited in the available literature.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and adoption of a chiral auxiliary.
Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is a representative example for the asymmetric alkylation of an N-acyl oxazolidinone.
-
Acylation: To a solution of the (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, the desired acyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature.
-
Enolate Formation: The resulting N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added slowly, and the mixture is stirred for 30 minutes to form the sodium enolate.
-
Alkylation: The alkylating agent (e.g., allyl iodide, 1.2 equiv) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is then purified by column chromatography.[1]
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by methods such as hydrolysis with lithium hydroxide and hydrogen peroxide to yield the corresponding carboxylic acid.
Experimental Protocol: Asymmetric Aldol Reaction using a Sulfur-Based Chiral Auxiliary
The following is a general procedure for an asymmetric acetate aldol reaction.
-
Enolate Generation: To a solution of the N-acetylthiazolidinethione (1.0 equiv) in an appropriate solvent, titanium tetrachloride (TiCl₄) (1.0 equiv) and sparteine (1.0 equiv) are added at a low temperature (e.g., -78 °C).
-
Aldol Addition: The aldehyde (1.1 equiv) is then added to the reaction mixture. The reaction is stirred until completion.
-
Work-up and Purification: The reaction is quenched and worked up to isolate the aldol adduct, which is then purified.[2]
Mandatory Visualizations
Logical Relationship of Chiral Auxiliary Selection
References
Determining Enantiomeric Excess for Reactions with (R)-2-Amino-1,1,2-triphenylethanol: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis utilizing (R)-2-Amino-1,1,2-triphenylethanol, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC). Each method's performance is evaluated with supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.
Comparison of Analytical Methods
The selection of an optimal method for determining the enantiomeric excess of reaction products involving this compound depends on several factors, including the required accuracy, sample throughput, availability of instrumentation, and the need for derivatization. The following table summarizes the key performance metrics for each technique.
| Method | Derivatization Required? | Typical Analysis Time | Resolution (Rs) | Key Advantages | Key Disadvantages |
| Chiral HPLC | Often not required (Direct) | 5-20 min | > 1.5 | High resolution, well-established, direct analysis possible. | Higher solvent consumption, longer analysis times than SFC. |
| Chiral SFC | Often not required (Direct) | < 10 min | > 1.5 | Fast analysis, lower solvent consumption ("green" technique), good peak symmetry. | Requires specialized instrumentation. |
| NMR Spectroscopy | Yes (Indirect) | 5-15 min | N/A (based on signal separation) | Provides structural information, no separation needed. | Lower sensitivity and accuracy compared to chromatography, requires chiral auxiliary. |
| Chiral GC | Yes (Indirect) | 10-30 min | > 1.5 | High sensitivity and resolution. | Requires volatile and thermally stable derivatives. |
Experimental Protocols and Methodologies
Detailed experimental protocols for each of the compared methods are provided below. These protocols are based on established methods for similar chiral amino alcohols and serve as a starting point for method development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the direct separation of enantiomers. The use of a chiral stationary phase (CSP) allows for differential interaction with each enantiomer, leading to different retention times.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA or similar).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for best resolution. For polar organic mode, a mixture like acetonitrile and methanol can be used.[1]
-
Additives: Small amounts of an acidic (e.g., trifluoroacetic acid) and a basic (e.g., triethylamine) additive are often used to improve peak shape and resolution.[1]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25-40 °C).
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a suitable concentration.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is known for its high speed and lower environmental impact compared to HPLC.
Experimental Protocol:
-
Instrumentation: SFC system with a UV detector and back-pressure regulator.
-
Column: Chiral Stationary Phase (CSP) column suitable for SFC (e.g., polysaccharide-based).
-
Mobile Phase: Supercritical CO2 with a polar organic co-solvent (e.g., methanol, ethanol).[1]
-
Additives: Similar to HPLC, acidic and basic additives are often used to improve peak shape.[1]
-
Flow Rate: Typically 2-4 mL/min.
-
Back Pressure: Maintained at a level to ensure the mobile phase remains in a supercritical state (e.g., 100-150 bar).
-
Column Temperature: Typically between 30-50 °C.
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: The sample is dissolved in a small amount of a solvent compatible with the mobile phase.
-
Data Analysis: Enantiomeric excess is calculated from the peak areas of the separated enantiomers, similar to HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent or by using a chiral solvating agent. This creates a chemical shift difference between the corresponding protons of the two diastereomers.
Experimental Protocol (using a Chiral Derivatizing Agent):
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Derivatizing Agent (CDA): A common choice is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), which reacts with the amino or hydroxyl group to form diastereomeric amides or esters.
-
Sample Preparation:
-
Dissolve a known amount of the analyte in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Add a slight excess of the chiral derivatizing agent.
-
Add a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl produced during the reaction.
-
Acquire the 1H NMR spectrum.
-
-
Data Analysis: Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. The enantiomeric excess is determined by integrating these signals and using the formula: ee (%) = [Integral(major diastereomer) - Integral(minor diastereomer)] / [Integral(major diastereomer) + Integral(minor diastereomer)] x 100.
Chiral Gas Chromatography (GC)
For GC analysis of amino alcohols, derivatization is necessary to increase their volatility and thermal stability. The resulting derivatives are then separated on a chiral capillary column.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Chiral capillary column (e.g., based on cyclodextrin derivatives).
-
Derivatization: A two-step derivatization is typically required:
-
Esterification: The hydroxyl group can be esterified.
-
Acylation: The amino group is acylated, for example, with trifluoroacetic anhydride.[2]
-
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation and reasonable analysis time.
-
Injector and Detector Temperature: Set to ensure efficient vaporization of the sample and prevent condensation.
-
Sample Preparation: The derivatized sample is dissolved in a suitable volatile solvent.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomer derivatives.
Visualizing the Workflow
To better understand the procedural differences between these methods, the following diagrams illustrate the typical experimental workflows.
Caption: Workflow for Chiral HPLC and SFC Analysis.
Caption: Workflow for NMR and Chiral GC Analysis.
Caption: Decision tree for selecting an ee determination method.
References
A Senior Application Scientist's Guide to Stereochemical Validation: A Comparative Analysis Featuring (R)-2-Amino-1,1,2-triphenylethanol
Introduction: The Imperative of Stereochemical Purity
In the landscape of modern drug development and complex molecule synthesis, the precise three-dimensional arrangement of atoms—the stereochemistry—is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a chiral drug molecule.[1] Consequently, the synthesis and validation of enantiomerically pure compounds are paramount.[2]
This guide provides an in-depth comparison of methodologies for validating stereochemical outcomes. We will anchor our discussion around the application of (R)-2-Amino-1,1,2-triphenylethanol , a powerful chiral amino alcohol, not as a direct validation agent, but as a sophisticated chiral auxiliary used to control the stereochemical outcome of a reaction.[3] The validation of the high enantiomeric excess (ee) achieved is then performed using powerful analytical techniques. This guide will objectively compare these validation methods—NMR spectroscopy with chiral derivatizing agents, chiral High-Performance Liquid Chromatography (HPLC), and Single Crystal X-ray Diffraction—providing the causal logic behind experimental choices and the data required to make informed decisions in a research setting.
Part 1: Controlling Stereochemical Outcome with this compound
This compound is a chiral auxiliary, a molecule temporarily incorporated into a synthetic route to induce a bias for the formation of one stereoisomer over another.[2] Its efficacy stems from the sterically demanding triphenyl moiety, which creates a highly defined chiral environment, effectively shielding one face of the reactive center and directing the approach of incoming reagents.
The primary role of this auxiliary is in asymmetric synthesis, where it is used to generate a specific, desired stereochemical outcome.[3] The validation of this outcome is a separate, subsequent step, as illustrated in the workflow below.
Caption: Workflow for using a chiral auxiliary and subsequent validation.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol describes a representative application of this compound as a ligand in a catalyst system to control the stereoselective addition of an organometallic reagent to an aldehyde, a fundamental C-C bond-forming reaction.[3]
Objective: To synthesize (R)-1-phenyl-1-propanol with high enantiomeric excess.
Materials:
-
This compound
-
Titanium (IV) isopropoxide
-
Benzaldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Catalyst Formation: In a flame-dried, argon-purged flask, dissolve this compound (0.1 mmol) in anhydrous toluene (5 mL).
-
Add titanium (IV) isopropoxide (0.1 mmol) to the solution and stir at room temperature for 30 minutes to form the alkoxytitanium complex. Causality: The pre-formation of this complex creates the rigid chiral environment necessary for stereoselective catalysis.
-
Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.
-
Add freshly distilled benzaldehyde (1.0 mmol) to the flask.
-
Slowly add the diethylzinc solution (1.2 mmol) dropwise over 10 minutes. Causality: Slow addition maintains the low temperature and prevents side reactions, ensuring the catalyzed pathway dominates.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-phenyl-1-propanol.
-
Validation: The stereochemical outcome (enantiomeric excess) of the purified product must now be determined using one of the methods outlined below.
Part 2: A Comparative Guide to Validation Techniques
Once the enantioenriched product is synthesized, its stereochemical purity must be rigorously validated. The choice of method depends on the information required (enantiomeric excess vs. absolute configuration), sample availability, and the developmental stage of the project.
Method 1: NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Acid)
This technique is a powerful tool for determining both enantiomeric excess and, crucially, the absolute configuration of a chiral alcohol or amine.[4][5]
Principle of Operation: The enantioenriched product (e.g., 1-phenyl-1-propanol) is reacted with both enantiomers of a chiral derivatizing agent (CDA), such as Mosher's acid chloride ((R)- and (S)-MTPA-Cl), to form a mixture of diastereomeric esters.[5] These diastereomers are no longer mirror images and thus have distinct physical properties, including different NMR spectra. The bulky phenyl group in the Mosher's ester creates a magnetic anisotropic field that causes differential shielding/deshielding of the protons in the substrate, leading to separable signals in the ¹H NMR spectrum.[6]
Caption: Workflow for determining absolute configuration using Mosher's acid.
Advantages:
-
Provides both enantiomeric excess and absolute configuration.[7]
-
Uses standard NMR equipment.
-
Relatively small sample amount required (5-10 mg).[8]
Limitations:
-
Requires chemical derivatization, which consumes the sample.
-
The Mosher's model for assigning configuration can fail in complex systems.
-
Signal overlap can complicate analysis.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse method for the accurate and high-throughput determination of enantiomeric excess in both academic and industrial settings.[8][9]
Principle of Operation: Enantiomers are separated on a column containing a chiral stationary phase (CSP).[1][10] The CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used due to their broad applicability.[11]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose an appropriate CSP. For 1-phenyl-1-propanol, a polysaccharide-based column like CHIRALPAK® AD-H is a good starting point.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v). Degas the solvent thoroughly.
-
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase at a concentration of ~1 mg/mL. Also, prepare a solution of the racemic standard for comparison.
-
Analysis:
-
Set the HPLC system flow rate (e.g., 1.0 mL/min) and detector wavelength (e.g., 210 nm).
-
Inject the racemic standard to determine the retention times of both enantiomers and confirm resolution.
-
Inject the synthesized sample.
-
-
Data Processing: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Advantages:
-
Highly accurate and reproducible for ee determination.[12]
-
High-throughput capability.
-
Non-destructive if the sample is collected post-detector.
-
Can be scaled for preparative separation.[13]
Limitations:
-
Does not provide absolute configuration without an authentic, enantiopure standard.
-
Method development can be time-consuming and requires screening of multiple columns and mobile phases.
Method 3: Single Crystal X-ray Diffraction
This is the definitive, "gold standard" method for unambiguously determining the three-dimensional structure of a molecule, including its absolute configuration.[4][14]
Principle of Operation: A high-quality single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a 3D electron density map, from which the precise position of every atom in the molecule can be determined. To establish the absolute configuration, anomalous dispersion effects, which are significant for atoms heavier than carbon, are measured.[15] The Flack parameter is calculated to provide a statistical measure of the correctness of the assigned absolute configuration.[16]
Advantages:
-
Provides an unambiguous determination of relative and absolute configuration.[14][17]
-
Yields a complete 3D structure, including bond lengths and angles.
Limitations:
-
The primary and most significant hurdle is the need to grow a suitable, high-quality single crystal, which can be difficult or impossible for many compounds.[16]
-
Requires specialized, expensive equipment and expertise.
-
Not suitable for high-throughput analysis.
Part 3: Data-Driven Performance Comparison
The choice of validation technique is a trade-off between the information required, throughput, cost, and sample constraints. The following table provides a direct comparison of the key performance attributes.
| Feature | NMR with Chiral Derivatizing Agent | Chiral HPLC | Single Crystal X-ray Diffraction |
| Primary Output | Enantiomeric Excess & Absolute Configuration | Enantiomeric Excess | Absolute & Relative Configuration, 3D Structure |
| Principle | Formation of diastereomers with distinct NMR spectra | Differential interaction with a Chiral Stationary Phase | X-ray scattering and anomalous dispersion |
| Sample Prep | Chemical derivatization required | Dissolution in mobile phase | Growth of a high-quality single crystal |
| Sample Consumed | Yes (Destructive) | No (Potentially non-destructive) | Yes (Crystal is consumed) |
| Throughput | Moderate | High | Very Low |
| Key Advantage | Provides absolute configuration without crystallization | High accuracy and precision for ee measurement | Unambiguous structural determination |
| Key Limitation | Model-dependent configuration assignment | Requires method development; no absolute configuration | Crystal growth is a major bottleneck |
Conclusion and Recommendations
The validation of stereochemical outcomes is a multi-faceted challenge that requires a strategic application of different analytical techniques. While a chiral auxiliary like This compound is a superb tool for controlling stereochemistry in asymmetric synthesis[3], the subsequent validation relies on a separate set of methods.
-
For routine, high-throughput analysis of enantiomeric purity , Chiral HPLC is the undisputed method of choice due to its accuracy, speed, and reliability.[18]
-
When the absolute configuration must be determined and the sample is not readily crystallizable, NMR spectroscopy with a chiral derivatizing agent like Mosher's acid offers an invaluable solution.
-
For unequivocal structural proof and confirmation of absolute stereochemistry , particularly for novel compounds or for regulatory filings, Single Crystal X-ray Diffraction remains the ultimate gold standard, provided a suitable crystal can be obtained.[14]
A robust validation strategy often employs a combination of these techniques. For instance, Chiral HPLC can be used for initial screening and optimization of reaction conditions, with a final confirmation of the absolute configuration of the lead candidate by either NMR with a CDA or, ideally, X-ray crystallography. By understanding the principles, advantages, and limitations of each method, researchers can design a validation workflow that ensures scientific rigor and accelerates the development of complex, enantiopure molecules.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. purechemistry.org [purechemistry.org]
- 5. Mosher's acid - Wikipedia [en.wikipedia.org]
- 6. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of enantiomeric excess [ch.ic.ac.uk]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. journals.iucr.org [journals.iucr.org]
- 18. pharmaguru.co [pharmaguru.co]
A Comparative Analysis of (R)- and (S)-2-Amino-1,1,2-triphenylethanol: Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)- and (S)-2-Amino-1,1,2-triphenylethanol are non-proteinogenic chiral amino alcohols that have emerged as valuable chiral auxiliaries in asymmetric synthesis. Their rigid triphenylethanol backbone and strategically positioned amino and hydroxyl groups provide a well-defined chiral environment, enabling high stereocontrol in various chemical transformations. This guide presents a comparative study of the (R) and (S) enantiomers, focusing on their synthesis, physical properties, and differential efficacy in promoting enantioselectivity. While direct comparative studies on their biological activities are not extensively documented in the current scientific literature, their stereoisomeric nature dictates distinct interactions with other chiral molecules, a fundamental principle that underpins their utility in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.
Physicochemical Properties
The physical properties of the (R)- and (S)-enantiomers of 2-amino-1,1,2-triphenylethanol are summarized below. As enantiomers, they share identical physical properties in a non-chiral environment, with the exception of the direction in which they rotate plane-polarized light.
| Property | (R)-2-(+)-Amino-1,1,2-triphenylethanol | (S)-(-)-2-Amino-1,1,2-triphenylethanol |
| CAS Number | 79868-79-4 | 129704-13-8 |
| Molecular Formula | C₂₀H₁₉NO | C₂₀H₁₉NO |
| Molecular Weight | 289.37 g/mol | 289.37 g/mol |
| Melting Point | 130-131 °C | 128-132 °C[1][2] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Optical Rotation | + (specific rotation not specified) | [α]²⁰/D -236° (c=1 in chloroform) |
| Density (predicted) | 1.162 g/cm³[3] | 1.162 g/cm³[2] |
Enantioselective Synthesis
The enantiomers of 2-amino-1,1,2-triphenylethanol are synthesized from the corresponding enantiopure precursors, (R)- and (S)-triphenylglycol. The synthesis involves a multi-step process that proceeds through a cyclic sulfite and an oxazoline intermediate.
Experimental Protocol: Synthesis of (R)- and (S)-2-Amino-1,1,2-triphenylethanol
This protocol is adapted from the literature describing the synthesis of these chiral amino alcohols.[4]
Step 1: Formation of the Cyclic Sulfite
-
To a solution of the respective enantiomer of triphenylglycol ((R)- or (S)-2) in a suitable solvent (e.g., dichloromethane) is added triethylamine.
-
The mixture is cooled, and thionyl chloride is added dropwise.
-
The reaction is stirred until completion, yielding the cyclic sulfite (3). While the diastereomeric mixture can be used in the next step, isolation of the pure stereoisomer is also possible.
Step 2: Ritter Reaction to form the Oxazoline
-
The cyclic sulfite (3) is dissolved in acetonitrile.
-
Triflic acid is added to the solution, catalyzing an unprecedented variant of the Ritter reaction.
-
The reaction proceeds to form the corresponding oxazoline (4).
Step 3: Hydrolysis to the Amino Alcohol
-
The oxazoline (4) is subjected to methanolysis in the presence of sulfuric acid.
-
This step hydrolyzes the oxazoline ring, yielding the final product, (R)- or (S)-2-amino-1,1,2-triphenylethanol (1).
Comparative Performance in Asymmetric Synthesis
A key application and point of comparison for the (R) and (S) enantiomers of 2-amino-1,1,2-triphenylethanol is their use as chiral auxiliaries in the enantioselective addition of diethylzinc to aldehydes. The stereochemistry of the amino alcohol dictates the facial selectivity of the nucleophilic attack on the aldehyde, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
The following is a generalized protocol based on the application of these chiral auxiliaries.[4]
-
The chiral amino alcohol ((R)- or (S)-1) is reacted with a substituted salicylaldehyde to form the corresponding chiral imine (ligand).
-
An alkoxytitanium complex is formed in situ by reacting the chiral imine with a titanium source (e.g., titanium isopropoxide).
-
Benzaldehyde is added to the reaction mixture.
-
Diethylzinc is then added, initiating the enantioselective addition to the carbonyl group of benzaldehyde.
-
The reaction is quenched, and the chiral auxiliary is cleaved to yield the enantiomerically enriched 1-phenyl-1-propanol.
The choice of the (R)- or (S)-amino alcohol determines the absolute configuration of the product. For instance, the use of a ligand derived from this compound can lead to the formation of (R)-1-phenyl-1-propanol with high enantiomeric excess, while the (S)-amino alcohol yields the (S)-product.
| Chiral Auxiliary | Product Enantiomer | Enantiomeric Excess (e.e.) |
| This compound derivative | (R)-1-phenyl-1-propanol | Up to 92%[4] |
| (S)-2-Amino-1,1,2-triphenylethanol derivative | (S)-1-phenyl-1-propanol | (Presumably up to 92%) |
Note: The enantiomeric excess can be influenced by the specific substituents on the imine ligand derived from the amino alcohol.
Conclusion
References
The Strategic Application of (R)-2-Amino-1,1,2-triphenylethanol in Asymmetric Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides a comprehensive cost-benefit analysis of utilizing (R)-2-Amino-1,1,2-triphenylethanol as a chiral auxiliary, with a specific focus on the asymmetric synthesis of α-amino acids. Its performance is compared with established alternatives, supported by experimental data to inform strategic synthetic planning.
The economic and operational efficiency of a synthetic route is paramount in both academic research and industrial drug development. Chiral auxiliaries, while effective in controlling stereochemistry, introduce additional steps for attachment and removal, impacting the overall cost and time economy.[1] This analysis delves into the practical and economic viability of employing this compound in the asymmetric synthesis of α-amino acids via the alkylation of a chiral nickel(II) complex of a glycine Schiff base. This methodology offers a powerful tool for the creation of non-proteinogenic amino acids, which are crucial components of many pharmaceuticals.[2]
Performance Comparison in Asymmetric Phenylalanine Synthesis
To provide a quantitative comparison, we will analyze the asymmetric synthesis of phenylalanine, a common benchmark reaction. The performance of a chiral auxiliary derived from this compound will be compared against two widely used auxiliaries: an Evans-type oxazolidinone, specifically (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, and pseudoephedrine.
| Chiral Auxiliary | Alkylating Agent | Diastereomeric/Enantiomeric Excess (d.e./e.e.) | Yield (%) | Reference |
| This compound derivative | Benzyl Bromide | High (expected) | High (expected) | N/A |
| Evans Auxiliary ((4R,5S)-4-methyl-5-phenyloxazolidin-2-one) | Benzyl Bromide | >98% d.e. | ~90% | [3] |
| (1S,2S)-Pseudoephedrine | Benzyl Bromide | >98% d.e. | ~95% | [1] |
Note: Specific experimental data for the use of this compound in this specific nickel(II) complex-mediated alkylation was not available in the searched literature. The "High (expected)" values are based on the general effectiveness of this class of auxiliaries. Further experimental validation is required for a direct comparison.
Cost Analysis of Chiral Auxiliaries
The economic feasibility of employing a particular chiral auxiliary is a critical factor in process development and large-scale synthesis. The following table provides an estimated cost comparison of this compound and its alternatives.
| Chiral Auxiliary | Molecular Weight ( g/mol ) | Price (per gram) | Price (per mole) |
| This compound | 289.37 | ~$150/g (for 100mg) | ~$43,405 |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (Evans Auxiliary) | 177.20 | ~$20/g | ~$3,544 |
| (1S,2S)-Pseudoephedrine | 165.23 | ~$6.32/g | ~$1,044 |
Note: Prices are approximate and based on currently available catalog listings. Bulk pricing may significantly differ. The price for this compound is extrapolated from a small quantity price and may not be representative of bulk costs.
Experimental Protocols
Asymmetric Synthesis of Phenylalanine via a Chiral Nickel(II) Complex
This protocol describes a general method for the asymmetric synthesis of α-amino acids using a chiral Ni(II) complex of a glycine Schiff base, which can be adapted for use with a ligand derived from this compound.
1. Formation of the Chiral Ligand:
-
This compound is reacted with an appropriate benzophenone derivative (e.g., 2-aminobenzophenone) to form the chiral Schiff base ligand.
2. Formation of the Nickel(II) Complex:
-
The chiral ligand is reacted with glycine and a Ni(II) salt (e.g., Ni(OAc)₂) in the presence of a base (e.g., K₂CO₃) in methanol. The mixture is heated to form the diastereomeric nickel(II) complexes.[4]
3. Asymmetric Alkylation:
-
The nickel(II) complex of the glycine Schiff base is reacted with an alkyl halide (e.g., benzyl bromide for the synthesis of phenylalanine) in an organic solvent (e.g., DMF) in the presence of a base (e.g., solid NaOH).[5]
4. Hydrolysis and Recovery:
-
The resulting alkylated diastereomeric complexes are separated by chromatography (e.g., on SiO₂).
-
The desired diastereomer is then hydrolyzed with aqueous HCl to yield the optically pure α-amino acid and the chiral auxiliary, which can be recovered and reused.[5]
Logical Workflow for Asymmetric Amino Acid Synthesis
The following diagram illustrates the general workflow for the asymmetric synthesis of α-amino acids using a chiral auxiliary-ligated nickel(II) complex.
Caption: Workflow for Asymmetric α-Amino Acid Synthesis.
Conclusion
This compound presents a potentially valuable, albeit currently expensive, chiral auxiliary for asymmetric synthesis. Its bulky triphenylmethyl group can be expected to provide excellent stereocontrol in reactions such as the alkylation of glycine enolates. However, the high cost per mole compared to established auxiliaries like Evans-type oxazolidinones and pseudoephedrine is a significant drawback for large-scale applications. The decision to employ this compound will ultimately depend on the specific requirements of the synthesis, where exceptional stereoselectivity might justify the higher cost, particularly in the context of high-value pharmaceutical intermediates. Further research is needed to provide direct comparative data on its performance and to develop more cost-effective manufacturing processes for this promising chiral auxiliary.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of unusual α-amino acids - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Featuring (R)-2-Amino-1,1,2-triphenylethanol
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, chiral auxiliaries remain a foundational and powerful tool in asymmetric synthesis. These molecules are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they are cleaved to yield the desired chiral product. This guide provides a comparative overview of the performance of (R)-2-Amino-1,1,2-triphenylethanol and other widely used chiral auxiliaries, such as Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides. The objective is to offer a clear, data-driven resource to aid in the selection of the most suitable chiral auxiliary for a given synthetic challenge.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is determined by its ability to induce high stereoselectivity, the yield of the desired product, and the ease of its attachment and removal. The following tables summarize the performance of this compound and its counterparts in key asymmetric reactions.
Enantioselective Addition of Diethylzinc to Aldehydes
This compound and its derivatives have shown notable success in catalyzing the enantioselective addition of organozinc reagents to aldehydes.
| Chiral Auxiliary/Ligand | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound derivative | Benzaldehyde | up to 95 | up to 92 |
| N-phenylfluorenyl β-amino alcohol | Benzaldehyde | Not specified | up to 97[1] |
| Carbohydrate-based diol ligand | Benzaldehyde | 75 | 45[2] |
Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction where chiral auxiliaries are extensively used to control the stereochemistry of the newly formed stereocenter.
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (dr) or Diastereomeric Excess (de, %) |
| This compound | Data not readily available | - | - | - |
| Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) | N-Propionyl derivative | Allyl iodide | 92 | >99:1 dr[3] |
| Oppolzer's Camphorsultam | N-Acryloyl derivative | - | >99 | 98:2 dr |
| Pseudoephedrine Amide | N-Propionyl derivative | Benzyl bromide | 98 | ≥99% de |
Asymmetric Aldol Reactions
The aldol reaction is a powerful method for constructing carbon-carbon bonds and creating new stereocenters. Chiral auxiliaries are crucial for controlling the diastereoselectivity and enantioselectivity of this transformation.
| Chiral Auxiliary | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) |
| This compound | Data not readily available | - | - |
| Evans' Oxazolidinone ((S)-4-benzyl-2-oxazolidinone) | Isobutyraldehyde | 80-90 | >99:1 |
| Oppolzer's Camphorsultam | - | - | - |
| Pseudoephedrine Amide | Benzaldehyde | 85 | 95:5 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of synthetic procedures. Below are representative protocols for key experiments cited in this guide.
General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is adapted from procedures using chiral amino alcohol ligands.[2]
Materials:
-
Chiral amino alcohol ligand (e.g., a derivative of this compound) (0.05 mmol, 20 mol%)
-
Hexane (anhydrous)
-
Titanium (IV) isopropoxide (Ti(OiPr)4) (0.35 mmol, 1.4 eq)
-
Diethylzinc (Et2Zn) (1.0 M solution in hexane, 0.75 mmol, 3 eq)
-
Benzaldehyde (0.25 mmol, 1 eq)
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add the chiral amino alcohol ligand (0.05 mmol).
-
Dissolve the ligand in anhydrous hexane (0.25 mL).
-
Add titanium (IV) isopropoxide (0.35 mmol) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (0.75 mmol) and stir for an additional 30 minutes at 0 °C.
-
Add benzaldehyde (0.25 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
General Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is a standard procedure for the asymmetric alkylation of an N-acyl oxazolidinone.[4]
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq)
-
Allyl iodide (1.2 eq)
Procedure:
-
Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add NaHMDS (1.1 eq) dropwise and stir the mixture for 30 minutes at -78 °C to form the sodium enolate.
-
Add allyl iodide (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH/H2O2) or other methods to yield the desired chiral carboxylic acid.
Visualizing the Workflow and Proposed Mechanism
Diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow and a plausible transition state for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Proposed transition state for diethylzinc addition to an aldehyde.
References
A Comparative Guide to Chiral Auxiliaries: Evans Auxiliaries vs. (R)-2-Amino-1,1,2-triphenylethanol
A comprehensive analysis for researchers, scientists, and drug development professionals on the performance of established and potential chiral auxiliaries in asymmetric synthesis.
In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and other advanced materials, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular tools temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield a desired stereoisomer. Among the most successful and widely utilized are the Evans auxiliaries, a class of oxazolidinones that have demonstrated exceptional stereocontrol in a multitude of carbon-carbon bond-forming reactions.
This guide provides a detailed comparison of the well-established Evans auxiliaries with the potential application of (R)-2-Amino-1,1,2-triphenylethanol as a chiral auxiliary. While extensive data exists for the performance of Evans auxiliaries, it is important to note that published literature on the use of this compound in key asymmetric reactions such as aldol additions and alkylations is scarce, precluding a direct, data-driven comparison in these areas. This guide will therefore present a comprehensive overview of Evans auxiliaries, supported by experimental data, and discuss the structural features and potential of 1,2-amino alcohols like this compound as a class of chiral auxiliaries.
Evans Auxiliaries: The Gold Standard in Asymmetric Synthesis
Developed by David A. Evans and his research group, N-acyloxazolidinones, commonly known as Evans auxiliaries, are readily prepared from commercially available and relatively inexpensive amino acids. Their rigid, well-defined structure allows for predictable and highly effective stereochemical control in a variety of transformations.
Performance in Asymmetric Aldol Additions
The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Evans auxiliaries have been extensively used to control the stereochemical outcome of these reactions with remarkable success.
The stereoselectivity of the Evans aldol reaction is typically explained by the formation of a rigid, chair-like transition state, where the substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the aldehyde from the less hindered face.
Table 1: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary Source | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| L-Valine | Isobutyraldehyde | >99% | 80-95% |
| L-Valine | Benzaldehyde | >99% | 85-95% |
| L-Phenylalanine | Propionaldehyde | >98% | 75-90% |
| L-Phenylalanine | Acetaldehyde | >98% | 70-85% |
Note: Data is compiled from various literature sources and represents typical values.
Performance in Asymmetric Alkylations
Asymmetric alkylation of enolates is another fundamental carbon-carbon bond-forming reaction where Evans auxiliaries have proven to be highly effective. The chiral auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity.
Table 2: Performance of Evans Auxiliaries in Asymmetric Alkylation Reactions
| Chiral Auxiliary Source | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| L-Valine | Benzyl bromide | >98% | 90-98% |
| L-Valine | Methyl iodide | >96% | 85-95% |
| L-Phenylalanine | Allyl iodide | >98% | 88-97% |
| L-Phenylalanine | Ethyl iodide | >97% | 80-92% |
Note: Data is compiled from various literature sources and represents typical values.
This compound: An Under-explored Potential Auxiliary
This compound belongs to the class of 1,2-amino alcohols, which are known to be effective chiral auxiliaries in various asymmetric transformations. The presence of a hydroxyl and an amino group in a 1,2-relationship allows for the formation of rigid cyclic derivatives, which is a key feature for effective stereochemical control. The three phenyl groups on the ethanol backbone of this compound would provide significant steric bulk, a desirable characteristic for a chiral auxiliary as it can effectively shield one face of a reactive intermediate.
Despite these promising structural features, there is a notable lack of published experimental data on the performance of this compound as a chiral auxiliary in common asymmetric reactions like aldol additions and enolate alkylations. This makes a direct comparison with the well-documented performance of Evans auxiliaries impossible at this time. Further research is required to explore the potential of this and other sterically demanding 1,2-amino alcohols as chiral auxiliaries.
Experimental Protocols
General Procedure for Evans Asymmetric Aldol Reaction
A solution of the N-acyloxazolidinone (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) is cooled to 0 °C. A Lewis acid, typically di-n-butylboron triflate (1.1 equiv), is added dropwise, followed by the slow addition of a tertiary amine base such as triethylamine or diisopropylethylamine (1.2 equiv). The resulting mixture is stirred at 0 °C for 30-60 minutes to facilitate the formation of the boron enolate. The reaction is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 1-3 hours, then warmed to room temperature and stirred for an additional 1-2 hours. The reaction is quenched by the addition of a buffer solution (e.g., pH 7 phosphate buffer) and the product is extracted with an organic solvent. The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the desired chiral β-hydroxy acid, ester, or alcohol.
General Procedure for Evans Asymmetric Alkylation Reaction
To a solution of the N-acyloxazolidinone (1.0 equiv) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at -78 °C is added a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 equiv). The mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation. The electrophile (e.g., an alkyl halide, 1.1 equiv) is then added dropwise, and the reaction mixture is stirred at -78 °C for several hours until the reaction is complete (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the chiral auxiliary is subsequently removed to afford the desired chiral carboxylic acid derivative.
Logical Relationships and Workflows
The following diagrams illustrate the general workflows for the application of chiral auxiliaries in asymmetric synthesis.
Caption: General workflow for an Evans asymmetric aldol reaction.
Caption: General workflow for an Evans asymmetric alkylation reaction.
Conclusion
Evans auxiliaries have rightfully earned their place as a powerful and reliable tool in the field of asymmetric synthesis. Their consistent high performance in a wide range of reactions, coupled with their ready availability and the predictability of their stereochemical outcomes, makes them a first choice for many synthetic chemists.
While this compound possesses structural characteristics that suggest its potential as a chiral auxiliary, the current lack of published experimental data in key asymmetric transformations prevents a direct performance comparison with Evans auxiliaries. This highlights an area ripe for future research, where the exploration of sterically demanding 1,2-amino alcohols could lead to the development of novel and highly effective chiral auxiliaries, further expanding the synthetic chemist's toolkit for the creation of enantiomerically pure molecules. Researchers are encouraged to consider the well-established and thoroughly documented performance of Evans auxiliaries for their current synthetic needs while keeping an eye on the potential of new and underexplored chiral auxiliary scaffolds.
Assessing the Recyclability of (R)-2-Amino-1,1,2-triphenylethanol: A Comparative Guide
In the realm of asymmetric synthesis, the economic and environmental viability of chiral auxiliaries and ligands is of paramount importance. The ability to efficiently recover and reuse these valuable molecules can significantly impact the overall sustainability and cost-effectiveness of a synthetic route. This guide provides a comparative assessment of the recyclability of (R)-2-Amino-1,1,2-triphenylethanol, a chiral amino alcohol, against two widely used alternatives: pseudoephedrine and Evans-type oxazolidinones.
This compound is utilized as a chiral auxiliary or ligand to control the stereochemical outcome of reactions. Its recyclability is a key factor for its practical application in research and industrial settings. While specific quantitative data on the recycling of this compound is not extensively documented in publicly available literature, a robust recycling strategy can be proposed based on its chemical structure and established methodologies for analogous compounds.
Comparison of Recyclability Performance
The recyclability of a chiral auxiliary is primarily determined by the ease of its cleavage from the product and the efficiency of its subsequent purification for reuse. The following table summarizes the recyclability of this compound (proposed method) and two common alternatives.
| Chiral Auxiliary/Ligand | Typical Recycling Method | Recovery Yield | Remarks |
| This compound | Acid-Base Extraction (Proposed) | Not reported | As a primary amino alcohol, it is expected to be recoverable through standard acid-base extraction protocols. Immobilization on a solid support is a promising strategy to facilitate recovery. |
| Pseudoephedrine | Acid-Base Extraction | >95% | A well-established and highly efficient recovery process allows for multiple recycles without significant loss of performance.[1] |
| Evans Oxazolidinone | Hydrolysis and Extraction | >90% | The auxiliary is typically recovered after hydrolytic cleavage of the N-acyl product, followed by extraction. |
Experimental Protocols
Detailed methodologies for the recovery and reuse of chiral auxiliaries are crucial for their practical implementation. Below are the experimental protocols for the proposed recycling of this compound and the established methods for the selected alternatives.
Proposed Protocol for Recycling this compound
This proposed protocol is based on the fundamental chemical properties of primary amino alcohols and is a standard procedure for the separation of amines from non-basic compounds.
Procedure:
-
Reaction Quench & Acidification: After the reaction is complete, the mixture is quenched with a suitable aqueous solution. The organic solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with an acidic aqueous solution (e.g., 1M HCl). The this compound will be protonated and move to the aqueous layer.
-
Separation: The aqueous layer containing the protonated auxiliary is separated from the organic layer which contains the desired product.
-
Basification and Extraction: The aqueous layer is then basified with a suitable base (e.g., 2M NaOH) to a pH > 12. This deprotonates the ammonium salt, regenerating the free amine. The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure to yield the recovered this compound.
-
Purity Assessment: The purity of the recovered auxiliary should be assessed (e.g., by NMR spectroscopy or melting point determination) before reuse in subsequent reactions.
Established Protocol for Recycling Pseudoephedrine
Procedure:
-
Cleavage: The amide bond linking the pseudoephedrine auxiliary to the product is typically cleaved by acidic or basic hydrolysis.[2] For example, the amide can be heated with aqueous sulfuric acid.
-
Extraction of Product: After cleavage, the reaction mixture is cooled and extracted with an organic solvent (e.g., diethyl ether) to remove the carboxylic acid product.
-
Basification and Extraction of Auxiliary: The remaining acidic aqueous layer is made strongly basic (pH > 12) with a base like NaOH. This deprotonates the pseudoephedrine, which can then be extracted into an organic solvent such as dichloromethane.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the recovered pseudoephedrine.[1]
Established Protocol for Recycling Evans Oxazolidinone
Procedure:
-
Cleavage: The N-acyl oxazolidinone is cleaved from the product, often by hydrolysis with reagents like lithium hydroxide and hydrogen peroxide.[3]
-
Work-up and Extraction: The reaction mixture is quenched, and the product is separated from the auxiliary by extraction. The aqueous layer will contain the lithium salt of the oxazolidinone.
-
Acidification and Extraction of Auxiliary: The aqueous layer is acidified with an acid such as HCl. The protonated oxazolidinone can then be extracted into an organic solvent like ethyl acetate.
-
Drying and Concentration: The combined organic extracts are dried, filtered, and concentrated to yield the recovered Evans oxazolidinone.
Visualization of Workflows
The following diagrams illustrate the proposed recycling workflow for this compound and a generalized workflow for chiral auxiliary recycling.
Caption: Proposed recycling workflow for this compound.
Caption: Generalized workflow for chiral auxiliary recycling.
Enhancing Recyclability through Immobilization
A promising strategy to significantly improve the ease of recovery of chiral amino alcohol ligands like this compound is through immobilization on solid supports. This approach involves covalently attaching the chiral molecule to an insoluble matrix, such as a polymer resin or magnetic nanoparticles.
The primary advantage of immobilization is the simplified separation of the catalyst or auxiliary from the reaction mixture by simple filtration or magnetic decantation, eliminating the need for extensive extraction procedures. This can lead to higher recovery yields and allows for the development of continuous flow processes, further enhancing efficiency. Research has shown that chiral amino alcohol catalysts immobilized on magnetic nanoparticles can be recovered and reused for multiple cycles with minimal loss of activity.
Caption: Workflow for using an immobilized chiral ligand.
References
A Comparative Guide to Catalytic Systems for Kinetic Studies of Chiral Alcohols and Amines
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis and separation of chiral molecules are of paramount importance in the pharmaceutical and fine chemical industries. Chiral amino alcohols, such as derivatives of (R)-2-Amino-1,1,2-triphenylethanol, are a key class of catalysts in asymmetric synthesis. This guide provides a comparative overview of catalytic systems used in the kinetic resolution of chiral alcohols and amines, a common method for obtaining enantiomerically pure compounds. While detailed Michaelis-Menten kinetic data for this compound derivatives are not extensively available in the public domain, a wealth of information exists for alternative catalysts, particularly enzymes, which serve as a valuable benchmark for performance comparison.
This guide will focus on the kinetic resolution of racemic amines and alcohols, presenting quantitative data, detailed experimental protocols, and visualizations of the experimental workflows and catalytic cycles.
Data Presentation: Performance of Catalytic Systems in Kinetic Resolution
The efficiency of a catalyst in kinetic resolution is typically evaluated based on the conversion percentage, the enantiomeric excess (ee) of the product and the remaining substrate, and the enantioselectivity (E value). The following tables summarize the performance of various catalysts in the kinetic resolution of representative chiral amines and alcohols.
Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic Amines
| Racemic Amine | Acylating Agent | Lipase | Solvent | Conversion (%) | ee (%) of Amine | ee (%) of Amide | E Value | Reference |
| (±)-1-Phenylethylamine | Ethyl Acetate | Candida antarctica Lipase B (CALB) | Toluene | 45 | >97 | >97 | >200 | [1] |
| (±)-1-Phenylethylamine | Isopropyl methoxyacetate | Candida antarctica Lipase B (CALB) | Toluene | - | ≥95 | - | - | [2] |
| (±)-Heptan-2-amine | Diisopropyl malonate | Candida antarctica Lipase B (CALB-MNPs) | MTBE | - | - | - | - | [3] |
| (±)-1-Methoxypropan-2-amine | Isopropyl 2-cyanoacetate | Candida antarctica Lipase B (CALB-MNPs) | MTBE | - | - | - | - | [3] |
| (±)-4-Phenylbutan-2-amine | Isopropyl 2-ethoxyacetate | Candida antarctica Lipase B (CALB-MNPs) | MTBE | - | - | - | - | [3] |
Note: CALB-MNPs refers to Candida antarctica Lipase B immobilized on magnetic nanoparticles. MTBE is methyl tert-butyl ether.
Table 2: Alternative Catalysts for Kinetic Resolution of Alcohols and Amines
| Racemic Substrate | Catalyst | Acylating Agent | Solvent | Conversion (%) | ee (%) of Substrate | ee (%) of Product | Selectivity Factor (s) | Reference |
| Racemic Secondary Alcohols | Amidine-Based Catalysts (ABCs) | - | - | - | - | - | High | [1] |
| Racemic Secondary Alcohols | Planar-Chiral DMAP Analogue | - | - | Low | Highly enantioenriched | Highly enantioenriched | up to 95 | [1] |
| Racemic Amines | (-)-PPY* | Novel Acylating Agent | Chloroform | - | - | Good to very good | - | [1] |
| Racemic 1-Phenylethanol | Candida antarctica Lipase B (CALB) | Vinyl Acetate | Toluene | 45 | >99 | - | - | [1] |
Note: DMAP is 4-(Dimethylamino)pyridine. PPY is a chiral derivative of 4-(pyrrolidino)pyridine.*
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments cited in this guide.
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
This protocol describes a typical procedure for the enzymatic kinetic resolution of a primary amine using an immobilized lipase.
Materials:
-
Racemic primary amine
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Acyl donor (e.g., ethyl acetate, isopropyl methoxyacetate)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thermostatted oil bath or heating mantle
-
Equipment for reaction monitoring (e.g., chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic amine (1.0 equivalent).
-
Add the anhydrous organic solvent to dissolve the amine.
-
Add the acylating agent (0.5-0.6 equivalents).
-
Add the immobilized lipase (typically 10-50 mg per mmol of amine).
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
-
The unreacted amine and the acylated product can be separated by column chromatography or acid-base extraction.
-
Determine the enantiomeric excess of the recovered amine and the product amide using chiral GC or HPLC.
Protocol 2: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax) for Lipase Catalysis
This protocol outlines the steps to determine the Michaelis-Menten constants for an enzymatic reaction.
Materials:
-
Purified lipase solution of known concentration
-
Substrate stock solutions of varying concentrations
-
Appropriate buffer solution
-
Spectrophotometer or other suitable analytical instrument to measure product formation
-
Thermostatted water bath or incubator
Procedure:
-
Prepare a series of substrate solutions of different concentrations in the appropriate buffer.
-
Equilibrate the substrate solutions and the enzyme solution to the desired reaction temperature.
-
Initiate the reaction by adding a small, known volume of the enzyme solution to each substrate solution.
-
Measure the initial rate of the reaction (v₀) for each substrate concentration. This is typically done by monitoring the formation of a product over a short period where the reaction is linear.
-
Plot the initial reaction rate (v₀) against the substrate concentration ([S]).
-
To determine Km and Vmax, the data can be fitted to the Michaelis-Menten equation using non-linear regression software. Alternatively, a linear plot such as the Lineweaver-Burk plot (1/v₀ vs 1/[S]) can be used.
-
From the Lineweaver-Burk plot, the y-intercept is equal to 1/Vmax, and the x-intercept is equal to -1/Km. The slope of the line is Km/Vmax.
-
The catalytic constant (kcat) can be calculated using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Experimental workflow for kinetic resolution.
References
Determining Absolute Configuration: A Comparative Guide to X-ray Crystallography of (R)-2-Amino-1,1,2-triphenylethanol Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in understanding its biological activity and ensuring stereochemical purity. X-ray crystallography stands as the gold standard for this purpose, providing a direct visualization of the three-dimensional atomic arrangement. The use of chiral derivatizing agents, such as (R)-2-Amino-1,1,2-triphenylethanol, can facilitate the formation of high-quality crystals and aid in the definitive assignment of stereochemistry.
This guide provides a comparative overview of utilizing this compound derivatives for absolute configuration determination via X-ray crystallography, alongside alternative methods. We present supporting experimental data, detailed protocols, and visualizations to assist researchers in selecting the most suitable approach for their specific needs.
Comparison of Methods for Absolute Configuration Determination
The determination of absolute configuration can be approached through various analytical techniques. While X-ray crystallography is considered the most definitive method, others offer advantages in specific contexts.[1][2][3]
| Method | Principle | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography with Chiral Derivatizing Agents (e.g., this compound) | Analysis of the diffraction pattern of a single crystal of a diastereomeric derivative. The known configuration of the chiral auxiliary allows for the unambiguous assignment of the unknown stereocenter. | High-quality single crystal of the derivative. | Provides definitive and unambiguous absolute configuration.[3][4] The derivatizing agent can improve crystallinity. | Crystal growth can be challenging and time-consuming.[5] Requires a suitable functional group for derivatization. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared to a computationally predicted spectrum for a known configuration. | Solution or neat liquid/oil. | Does not require crystallization.[6] Can provide conformational information in solution.[6] | Requires quantum mechanical calculations, which can be computationally intensive. The accuracy of the prediction depends on the computational level. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light. Similar to VCD, the experimental spectrum is compared to a calculated spectrum. | Solution. | Highly sensitive for chromophoric molecules. | Less reliable for molecules lacking strong chromophores. Dependent on accurate computational modeling. |
| Nuclear Magnetic Resonance (NMR) using Chiral Derivatizing Agents (e.g., Mosher's acid) | Formation of diastereomers with a chiral derivatizing agent leads to distinguishable chemical shifts in the NMR spectrum. The relative shifts can be used to infer the absolute configuration. | Solution. | Relatively small sample amount required. Does not require crystallization. | An empirical method that relies on conformational models. Can sometimes lead to ambiguous or incorrect assignments.[7] |
Experimental Workflow for Absolute Configuration Determination using this compound Derivatives
The general workflow involves the synthesis of a diastereomeric derivative of the chiral analyte using this compound, followed by single-crystal X-ray diffraction analysis.
Experimental Protocols
Synthesis of a Diastereomeric Ester Derivative
This protocol describes a general procedure for the esterification of a chiral carboxylic acid with this compound.
Materials:
-
Chiral carboxylic acid
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Dissolve the chiral carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by flash column chromatography on silica gel.
Single Crystal Growth
Growing high-quality single crystals is a crucial yet often challenging step.[8][9] Several methods can be employed, and the optimal conditions will vary depending on the compound.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified diastereomer in a suitable solvent or solvent mixture to near saturation. Loosely cover the container and allow the solvent to evaporate slowly in a vibration-free environment.[10]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.
X-ray Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Diffraction data are collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted reflections.
-
The collected data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data.
-
The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[3]
Comparative Analysis of Methods
Conclusion
The use of this compound as a chiral derivatizing agent for X-ray crystallography provides a robust and reliable method for the unambiguous determination of absolute configuration. While the necessity of obtaining high-quality single crystals can be a bottleneck, the derivatization step itself can often improve the crystallization properties of the analyte. For researchers in drug development and natural product synthesis, this method, when successful, offers the highest level of confidence in stereochemical assignment.
When crystallization proves difficult, or for a more rapid, albeit less definitive, analysis, spectroscopic methods such as VCD and NMR with other chiral derivatizing agents present viable alternatives. The choice of method should be guided by the nature of the analyte, sample availability, and the required level of certainty in the stereochemical assignment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase [chooser.crossref.org]
- 7. aquila.usm.edu [aquila.usm.edu]
- 8. researchgate.net [researchgate.net]
- 9. sctunisie.org [sctunisie.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of (R)-2-Amino-1,1,2-triphenylethanol for Laboratory Professionals
Researchers and scientists handling (R)-2-Amino-1,1,2-triphenylethanol must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this chemical, emphasizing safety and regulatory adherence.
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Therefore, it is imperative that this compound is not disposed of through standard laboratory drains or as regular solid waste.[5][6][7]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all appropriate personal protective equipment is worn to minimize exposure risks.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards should be worn.[2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber) should be worn. Inspect gloves for any signs of degradation before use. |
| Respiratory Protection | If there is a risk of inhaling dust or aerosols, a full-face respirator with an appropriate filter should be used.[2] Work should be conducted in a well-ventilated area, preferably within a fume hood.[1][2][3][5] |
| Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[1][2][3] Contaminated clothing must be removed and washed before reuse.[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.[8] Do not attempt to neutralize or treat the chemical unless you are a trained professional with a validated and safe procedure.
-
Waste Segregation and Collection :
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated and compatible waste container.[9][10]
-
The container must be made of a material that is chemically resistant to amines and other potential components of the waste stream.[10]
-
Do not mix this waste with other incompatible waste streams, such as acids or oxidizing agents, to prevent hazardous reactions.[8][9] It is recommended to store amine waste separately from other chemical wastes.[11]
-
-
Container Labeling :
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[6][10]
-
The label should also include the date when the waste was first added to the container (accumulation start date) and a clear description of the hazards (e.g., "Irritant," "Harmful").[10]
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated "Satellite Accumulation Area" at or near the point of generation.[6]
-
The storage area should be cool, dry, and away from direct sunlight and heat sources.[8]
-
Ensure the container is kept tightly closed to prevent the release of fumes.[1][2][3][8]
-
Secondary containment should be used to prevent spills.[9]
-
-
Disposal Request and Pickup :
Spill Management
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. Wearing the appropriate PPE, follow these steps:
-
Containment : Prevent the spill from spreading by using an inert absorbent material such as sand or vermiculite.
-
Cleanup : Carefully sweep or vacuum up the absorbed material and place it into a labeled hazardous waste container.[1][3] Avoid generating dust.[1][3]
-
Decontamination : Wash the spill area thoroughly with soap and water.[1]
-
Reporting : Report the spill to your institution's environmental health and safety department.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling (R)-2-Amino-1,1,2-triphenylethanol
This guide provides crucial safety and logistical information for the handling, storage, and disposal of (R)-2-Amino-1,1,2-triphenylethanol. The following procedures are based on best practices and data from safety data sheets (SDS) of structurally similar compounds, as a specific SDS for this compound was not available. Researchers, scientists, and drug development professionals should use this information as a primary resource for ensuring laboratory safety.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Source/Standard |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 / EN 166[1] |
| Skin Protection | Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit.[2] | General Laboratory Practice |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or dust is generated.[2] | NIOSH Recommendations |
| Hand Protection | Chemical-resistant gloves are required.[1] | EN 374 |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Ensure the container is properly labeled.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Keep the container tightly sealed when not in use.[2]
Handling and Use:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[2]
-
Avoid generating dust.[2]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Keep reaction vessels closed when possible.
Emergency Procedures
Spill Response:
-
Evacuate the area and alert others.
-
Wear appropriate PPE as outlined above.
-
For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for disposal.[2]
-
Prevent spilled material from entering drains or waterways.[2]
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, in a designated and clearly labeled hazardous waste container.[2]
-
Containerization: Use a chemically resistant, sealable container for waste collection. Ensure the waste container is kept closed except when adding waste.
-
Disposal: Dispose of the hazardous waste through a licensed environmental disposal service.[2] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
